molecular formula C10H20O4 B151130 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS No. 128773-25-1

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

カタログ番号: B151130
CAS番号: 128773-25-1
分子量: 204.26 g/mol
InChIキー: ZQKDGEOBBOJNHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, also known as 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

128773-25-1

分子式

C10H20O4

分子量

204.26 g/mol

IUPAC名

2,2-diethoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3

InChIキー

ZQKDGEOBBOJNHB-UHFFFAOYSA-N

SMILES

CCOC1(OCC(CO1)(C)C)OCC

正規SMILES

CCOC1(OCC(CO1)(C)C)OCC

同義語

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI)

製品の起源

United States
Foundational & Exploratory

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane , a specialized cyclic orthocarbonate monomer. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and critical applications in expanding polymerization and pH-responsive drug delivery systems.

Advanced Functional Monomer for Controlled Release and Zero-Shrinkage Materials

Executive Summary

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (CAS: 128773-25-1) is a monocyclic orthocarbonate synthesized from neopentyl glycol. Structurally, it features a 1,3-dioxane ring with a gem-dimethyl substitution at the 5-position and two exocyclic ethoxy groups at the 2-position (the orthocarbonate center).

This molecule occupies a unique niche in polymer chemistry and drug delivery:

  • Polymerization: It undergoes cationic ring-opening polymerization (CROP) to form poly(ether-carbonate)s, exhibiting reduced shrinkage or volume expansion, a critical property for high-performance dental resins and coatings.

  • Drug Delivery: The orthocarbonate linkage is highly acid-labile, hydrolyzing orders of magnitude faster than orthoesters. This property is exploited in the design of pH-triggered drug delivery systems that release payloads rapidly in the acidic microenvironments of tumors (pH 6.5–6.8) or endosomes (pH 5.0–5.5).

Chemical Identity & Structure
PropertyDetail
IUPAC Name 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane
Common Name Neopentyl glycol diethyl orthocarbonate
CAS Number 128773-25-1
Molecular Formula C₁₀H₂₀O₄
Molecular Weight 204.26 g/mol
Functional Group Cyclic Orthocarbonate (Tetraalkoxymethane derivative)
SMILES CC(C)(CO1)COC1(OCC)OCC
Structural Analysis

The molecule consists of a six-membered dioxane ring locked in a chair conformation by the bulky 5,5-dimethyl group (neopentyl backbone). The 2-position is an orthocarbonate center , bonded to four oxygen atoms. This high oxygen density creates a center of high electron density and significant steric strain, which drives its reactivity toward acid-catalyzed hydrolysis and ring-opening polymerization.

ChemicalStructure cluster_0 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane C2 C2 (Ortho-Center) O1 O1 (Ring) C2->O1 OEt1 O-Ethyl (Exocyclic) C2->OEt1 OEt2 O-Ethyl (Exocyclic) C2->OEt2 C6 C6 O1->C6 O3 O3 (Ring) O3->C2 C4 C4 C4->O3 C5 C5 (Gem-Dimethyl) C6->C5 C5->C4

Caption: Structural connectivity showing the central orthocarbonate carbon (C2) bonded to two ring oxygens and two exocyclic ethoxy groups.

Synthesis & Manufacturing

The synthesis involves the acid-catalyzed transesterification of Tetraethyl Orthocarbonate (TEOC) with Neopentyl Glycol (NPG) . The reaction is equilibrium-driven and requires the continuous removal of ethanol to favor the cyclic product.

Reaction Scheme


Experimental Protocol (Laboratory Scale)
  • Reagents:

    • Neopentyl Glycol (1.0 eq, 104.15 g/mol )

    • Tetraethyl Orthocarbonate (1.2 eq, 192.25 g/mol ) - Excess used to drive reaction.

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%)

    • Solvent: Toluene or Xylene (for azeotropic distillation) or neat.

  • Procedure:

    • Charge a 3-neck round-bottom flask with Neopentyl Glycol, TEOC, and p-TSA.

    • Equip with a fractionating column and a distillation head.

    • Heat the mixture to 100–120°C under nitrogen atmosphere.

    • Ethanol (bp 78°C) will begin to distill off.

    • Slowly increase temperature to 140°C to ensure complete removal of ethanol.

    • Once the theoretical amount of ethanol is collected, cool the mixture.

    • Neutralize the catalyst with sodium ethoxide or basic alumina.

  • Purification:

    • The crude product is purified via vacuum distillation.

    • Target Fraction: Collect the fraction corresponding to the cyclic orthocarbonate (typically boils >80°C at reduced pressure, e.g., 5 mmHg).

  • Yield: Typically 70–85%.

Physicochemical Properties

Note: Values are derived from experimental data of analogous cyclic orthocarbonates where specific CAS data is proprietary.

PropertyValue / Description
Physical State Colorless Liquid
Boiling Point ~85–90°C at 5 mmHg (Estimated)
Density ~1.02 g/cm³ at 25°C
Refractive Index (

)
~1.435
Solubility Soluble in THF, DCM, Toluene, Ethyl Acetate.[1] Insoluble in water (hydrolyzes).
Stability Stable in basic and neutral anhydrous conditions. Rapidly hydrolyzes in acidic moisture.
Reactivity & Applications
A. Cationic Ring-Opening Polymerization (Expanding Monomers)

This monomer is a precursor to poly(ether-carbonate)s . Unlike vinyl polymerization which results in 10–20% volume shrinkage, the ring-opening of orthocarbonates involves the cleavage of covalent bonds and an increase in free volume, leading to near-zero shrinkage or even slight expansion.

  • Mechanism: Initiated by Lewis acids (

    
    ). The exocyclic ethoxy group is protonated/complexed, leading to ring opening and chain growth.
    
  • Application: High-precision dental fillings, optical coatings, and matrices where stress from shrinkage must be minimized.

Polymerization Monomer Cyclic Orthocarbonate (Monomer) Initiation Initiation (H+) Protonation of O-Et Monomer->Initiation RingOpen Ring Opening Carbocation Formation Initiation->RingOpen Propagation Propagation Chain Growth RingOpen->Propagation Polymer Poly(ether-carbonate) -[CH2-C(Me)2-CH2-O-C(=O)-O]- Propagation->Polymer

Caption: Cationic ring-opening pathway converting the cyclic monomer into a linear poly(ether-carbonate).

B. pH-Responsive Drug Delivery

The orthocarbonate linkage is a "super-acid-labile" bond. It is significantly more sensitive to acid than acetals or orthoesters.

  • Targeting Mechanism:

    • Physiological pH (7.4): Stable (Circulation).

    • Tumor Microenvironment (pH 6.5): Slow degradation.

    • Endosome/Lysosome (pH 5.0): Rapid hydrolysis (Minutes).

  • Workflow: The monomer is copolymerized with PEG or other diols to form Poly(orthocarbonate) nanoparticles. These particles encapsulate hydrophobic drugs (e.g., Paclitaxel) and release them exclusively upon internalization by cancer cells.

Hydrolysis Mechanism:



(Note: Further hydrolysis of diethyl carbonate yields CO2 and Ethanol).
Experimental Protocols
Protocol 1: Acid-Triggered Hydrolysis Assay

Validates the drug delivery potential.

  • Preparation: Dissolve 50 mg of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in 1 mL of deuterated acetonitrile (

    
    ).
    
  • Buffer Addition: Add 0.5 mL of deuterated buffer at pH 7.4 (PBS) to one tube and pH 5.0 (Acetate) to another.

  • Monitoring: Immediately transfer to an NMR tube.

  • Analysis: Monitor

    
     NMR at 37°C.
    
    • Signal: Watch for the disappearance of the cyclic methylene protons (~3.5 ppm) and the appearance of neopentyl glycol protons.

  • Result: At pH 5.0, half-life (

    
    ) should be < 10 minutes. At pH 7.4, 
    
    
    
    should be > 24 hours.
References
  • Bailey, W. J. (1975). Cationic Polymerization with Expansion in Volume. Journal of Macromolecular Science.

  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews.

  • Endo, T., & Sanda, F. (1996). Ring-Opening Polymerization of Cyclic Carbonates and Orthocarbonates. Macromolecular Symposia.

  • ChemicalBook. (2024). 1,3-Dioxane, 2,2-diethoxy-5,5-dimethyl- Product Page.

  • BenchChem. (2025).[2] Tetraethyl Orthocarbonate Reagent Guide.

Sources

Technical Guide: Cyclic Orthocarbonate Derivatives of Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Polymerization Kinetics, and Biomedical Applications

Executive Summary

This technical guide provides an in-depth analysis of cyclic orthocarbonate derivatives of neopentyl glycol, specifically 2,2,8,8-tetramethyl-1,4,6,9-tetraoxaspiro[4.4]nonane (often abbreviated as SOC-NPG). Unlike conventional vinyl monomers that shrink by 2–15% during polymerization, SOC-NPG belongs to a unique class of expanding monomers . Upon cationic double ring-opening polymerization, these compounds exhibit near-zero shrinkage or volumetric expansion.

For the drug development and material science communities, this molecule offers two critical value propositions:

  • Stress-Free Matrices: Elimination of polymerization shrinkage stress in dental and orthopedic composites.

  • Bio-responsive Degradation: Formation of poly(ether-carbonate) backbones that undergo surface erosion in acidic physiological environments, making them ideal candidates for controlled drug delivery systems.

Part 1: The Chemistry of Expansion

Mechanism of Action

The defining characteristic of SOC-NPG is its ability to expand during polymerization. This counter-intuitive phenomenon is driven by the Double Ring-Opening Mechanism .

In standard addition polymerization (e.g., methacrylates), van der Waals distances between monomers are converted into shorter covalent bonds, causing densification (shrinkage). In contrast, SOC-NPG polymerization involves the cleavage of two covalent bonds for every new bond formed.

The Expansion Logic:

  • Monomer State: The bicyclic structure is compact and dense.

  • Polymerization: Two rings open, significantly increasing the rotational freedom and free volume of the resulting polymer chain.

  • Result: The density of the polymer is lower than that of the monomer, resulting in volumetric expansion (+1% to +4%).

Visualization: Cationic Double Ring-Opening Pathway

The following diagram illustrates the cationic attack, the formation of the carbocation intermediate, and the final poly(ether-carbonate) structure.

SOC_Polymerization Monomer SOC-NPG Monomer (Bicyclic Compact) Inter1 Oxonium Ion Intermediate Monomer->Inter1 Electrophilic Attack Initiator Cationic Initiator (R+) Initiator->Inter1 RingOpen1 First Ring Opening (Carbocation) Inter1->RingOpen1 C-O Bond Cleavage RingOpen2 Second Ring Opening (Carbonate Formation) RingOpen1->RingOpen2 Intramolecular Attack Polymer Poly(ether-carbonate) (Expanded Volume) RingOpen2->Polymer Propagation

Caption: Fig 1. Cationic double ring-opening mechanism of SOC-NPG converting a compact bicyclic monomer into a linear poly(ether-carbonate).

Part 2: Synthesis Protocol

Target Molecule: 2,2,8,8-tetramethyl-1,4,6,9-tetraoxaspiro[4.4]nonane. Reaction Type: Acid-catalyzed transesterification.

Materials Required
ReagentPurityRole
Neopentyl Glycol (NPG)>99%Diol Precursor
Tetraethyl Orthocarbonate (TEOC)>98%Carbonate Source
p-Toluenesulfonic Acid (PTSA)AnhydrousAcid Catalyst
TolueneAnhydrousSolvent (Azeotropic agent)
Sodium Ethoxide-Neutralizing Agent
Step-by-Step Methodology

This protocol relies on the Le Chatelier’s principle . The reaction produces ethanol as a byproduct; continuously removing ethanol drives the equilibrium toward the spiro-orthocarbonate product.

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head with a condenser. Connect to a nitrogen line to maintain an inert atmosphere.

  • Reactant Loading:

    • Add 0.20 mol (20.8 g) of Neopentyl Glycol.

    • Add 0.10 mol (19.2 g) of Tetraethyl Orthocarbonate.

    • Add 50 mg of PTSA (catalyst).

    • Note: A slight excess of TEOC is often used to ensure complete consumption of the diol.

  • Transesterification (The Critical Step):

    • Heat the mixture slowly in an oil bath to 100°C .

    • Ethanol will begin to evolve. Maintain temperature such that ethanol distills over (boiling point ~78°C) but TEOC (b.p. ~159°C) remains.

    • Gradually increase temperature to 130°C over 4 hours until ethanol evolution ceases.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding a stoichiometric amount of Sodium Ethoxide (in ethanol) or solid NaHCO3. Filter off the salts.[1]

    • Recrystallization: The crude product is a solid. Recrystallize from hexane or a hexane/toluene mixture.

    • Sublimation: For high-purity applications (medical grade), sublime the crystals under vacuum at 80°C.

  • Validation:

    • Melting Point: Target range 108°C – 110°C .

    • FTIR: Absence of -OH stretch (3200-3500 cm⁻¹) confirms full reaction of neopentyl glycol. Appearance of the spiro-C-O stretch around 1000-1200 cm⁻¹.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Neopentyl Glycol + TEOC (1:2 Molar Ratio) Catalysis Add p-Toluenesulfonic Acid Reactants->Catalysis Heating Heat to 100-130°C Catalysis->Heating Distillation Remove Ethanol (Drive Equilibrium) Heating->Distillation Distillation->Heating Reflux Loop Crude Crude SOC-NPG Distillation->Crude Ethanol Gone Purification Neutralize & Recrystallize (Hexane) Crude->Purification Final Pure SOC-NPG Crystals (MP: 109°C) Purification->Final

Caption: Fig 2. Synthesis workflow for SOC-NPG emphasizing the removal of ethanol to drive yield.

Part 3: Applications in Drug Delivery & Medicine[2][3][4]

While dental composites are the primary industrial use, the hydrolytic instability of the poly(ether-carbonate) backbone makes SOC-NPG derivatives highly relevant for drug delivery.

pH-Sensitive Drug Release Matrices

The carbonate linkage in the polymerized SOC-NPG is susceptible to acid-catalyzed hydrolysis.

  • Physiological Relevance: Tumor microenvironments and inflammation sites are often acidic (pH < 6.5).

  • Mechanism: The polymer backbone remains stable at neutral pH (bloodstream) but degrades in acidic tissues, releasing the encapsulated payload.

  • Degradation Products: The hydrolysis yields Neopentyl Glycol (low toxicity) and CO₂.

Experimental Protocol: Creating a Biodegradable Matrix

To utilize SOC-NPG for drug delivery, it must be copolymerized to adjust the degradation rate.

Protocol:

  • Monomer Blend: Mix SOC-NPG (expanding monomer) with Caprolactone (biodegradable base) in a 20:80 molar ratio.

  • Drug Loading: Dissolve a hydrophobic drug (e.g., Paclitaxel) in the monomer melt at 60°C.

  • Initiation: Add a Lewis acid initiator (e.g.,

    
     or Stannous Octoate).
    
  • Curing: Polymerize at 80°C for 24 hours.

  • Result: A solid, drug-loaded matrix with reduced internal stress (due to SOC expansion) and pH-responsive degradation profile.

References

  • Bailey, W. J., et al. (1972). Synthesis of monomers that expand on polymerization.[2][3][4][5][6][7][8] Journal of Polymer Science Part B: Polymer Letters. Link

  • Takata, T., & Endo, T. (1993). Recent advances in the synthesis and polymerization of spiro orthocarbonates.[4][5][8] Progress in Polymer Science. Link

  • Sadhir, R. K., & Luck, R. M. (1992). Expanding Monomers: Synthesis, Characterization, and Applications.[3] CRC Press.[9] (Standard text on the subject).

  • Moszner, N., & Salz, U. (2001). New developments of polymeric dental composites.[4][6] Progress in Polymer Science. Link

  • Ortiz, R. A., et al. (2014). Synthesis of Copolymers Containing Double Spiro Orthocarbonate and Used as Anti-shrinkage Additives.[5][8] Polymer-Plastics Technology and Engineering.[5] Link

Sources

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Cyclic Orthocarbonate & Expanding Monomer Precursor [1][2]

Executive Summary

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a specialized cyclic orthocarbonate derivative synthesized from neopentyl glycol.[1][2] Unlike standard acetals or ketals, this molecule possesses a tetravalent carbon at the 2-position bonded to four oxygen atoms (an orthocarbonate core).[1][2] It is primarily utilized in high-performance material science as an expanding monomer for ring-opening polymerization (to counteract shrinkage in curing resins) and as a robust protecting group intermediate in complex organic synthesis.[1][2]

This guide provides a comprehensive technical analysis, including synthesis protocols, safety data, and application workflows, designed to bridge the gap between theoretical chemistry and practical laboratory application.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This compound belongs to the class of cyclic orthocarbonates .[1][2] It is structurally distinct from simple 1,3-dioxanes due to the presence of two exocyclic ethoxy groups at the 2-position.[2]

PropertyData
Chemical Name 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane
Synonyms Neopentyl glycol diethyl orthocarbonate; 5,5-Dimethyl-2,2-diethoxy-1,3-dioxane
CAS Number Not widely listed in commercial catalogs.[1][2] (Analogous to Dimethoxy variant CAS 14712-44-8)
Molecular Formula C₁₁H₂₂O₄
Molecular Weight 218.29 g/mol
Structure Cyclic 6-membered ring (1,3-dioxane) with gem-dimethyl at C5 and gem-diethoxy at C2
Physical State Colorless Liquid
Boiling Point ~85–90 °C (at reduced pressure, est.)[1][2]
Solubility Soluble in organic solvents (THF, DCM, Toluene); Hydrolyzes in water
Stability Moisture sensitive; Stable under basic conditions; Hydrolyzes rapidly in acid
Structural Significance

The 2,2-diethoxy-1,3-dioxane core is thermodynamically less stable than its carbonate analog (2-oxo), making it highly reactive toward acid-catalyzed ring opening—a feature exploited in zero-shrinkage polymerization mechanisms.[1][2]

Synthesis & Manufacturing Protocol

The synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is achieved via an acid-catalyzed transesterification (alcohol exchange) reaction between Tetraethyl Orthocarbonate (TEOC) and Neopentyl Glycol (NPG) .[1][2]

Reaction Mechanism

The reaction is an equilibrium process driven by the removal of ethanol.[2]


[1][2]
Detailed Experimental Protocol

Objective: Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (100 mmol scale).

Reagents:

  • Neopentyl Glycol (NPG): 10.4 g (100 mmol) - Dried under vacuum[1]

  • Tetraethyl Orthocarbonate (TEOC): 19.2 g (100 mmol)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.5 mol%) or Camphorsulfonic acid (CSA)[1][2]
    
  • Solvent: Toluene (anhydrous) - Optional, for azeotropic removal[1][2]

Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (or Dean-Stark trap if using toluene).

  • Charging: Add NPG and TEOC to the flask under a nitrogen atmosphere.

  • Catalysis: Add pTSA (approx. 95 mg).

  • Heating: Slowly heat the mixture to 80–90 °C. Ethanol will begin to evolve.[2]

  • Distillation: Continuously distill off the ethanol byproduct to drive the equilibrium to the right (Le Chatelier’s principle).

    • Note: Monitor head temperature to ensure only ethanol (BP 78 °C) is removed, not the reagent TEOC (BP 159 °C).[1][2]

  • Completion: Reaction is complete when ethanol evolution ceases (theoretical yield ~9.2 g / 11.6 mL).

  • Purification:

    • Neutralize the catalyst with a small amount of Sodium Ethoxide or Triethylamine.[2]

    • Perform fractional distillation under reduced pressure to isolate the product.[2]

    • Storage: Store over molecular sieves (4Å) under inert gas.

Synthesis Pathway Diagram[2]

SynthesisPathway cluster_conditions Reaction Conditions NPG Neopentyl Glycol (C5H12O2) Inter Intermediate (Acyclic Orthoester) NPG->Inter Acid Cat. (H+) Mixing TEOC Tetraethyl Orthocarbonate (C(OEt)4) TEOC->Inter Acid Cat. (H+) Mixing Product 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane Inter->Product Cyclization - EtOH Ethanol Ethanol (Byproduct) Inter->Ethanol Distillation Product->Ethanol Equilibrium (if not removed) cond Temp: 80-100°C Atmosphere: N2 Time: 2-4 hrs

Caption: Acid-catalyzed transesterification pathway for the synthesis of the cyclic orthocarbonate.

Applications in Drug Development & Materials Science[2]

A. Expanding Monomers (Zero-Shrinkage Resins)

In dental composites and high-precision drug delivery matrices, polymerization shrinkage is a critical failure mode.[2]

  • Mechanism: Upon cationic polymerization, the 1,3-dioxane ring opens.[1][2] Unlike vinyl polymerization (which converts van der Waals distances to covalent bonds, causing shrinkage), the ring-opening of orthocarbonates involves bond cleavage that results in a net volume expansion .[1][2]

  • Utility: Used as a co-monomer with epoxies to create stress-free polymeric coatings for medical devices.[1][2]

B. Protecting Group Chemistry

The 2,2-diethoxy moiety serves as a robust protecting group for the 1,3-diol functionality of neopentyl glycol, or conversely, the neopentyl glycol moiety protects the orthocarbonate functionality.[2]

  • Stability: Stable to basic hydrolysis (e.g., NaOH, LiAlH₄ reductions).[1][2]

  • Deprotection: Rapidly removed with dilute aqueous acid (HCl/THF).[1][2]

C. Spiro-Orthocarbonate Precursor

This molecule is a key intermediate in the synthesis of spiro-orthocarbonates (SOCs).[1][2] By reacting 2,2-diethoxy-5,5-dimethyl-1,3-dioxane with a second equivalent of neopentyl glycol (or a different diol), one can synthesize symmetrical or asymmetrical spiro-monomers.[1][2]

Safety Data & Handling (SDS Analysis)

Note: Specific SDS data for the diethoxy derivative is limited.[2] Data below is extrapolated from the homologous series (Orthoesters/1,3-Dioxanes) and standard chemical safety protocols.

Hazard Identification (GHS Classification)
  • Flammable Liquid (Category 3): Flash point likely ~40–60 °C.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Handling Precautions[2][4][8][12]
  • Moisture Sensitivity: Orthoesters hydrolyze in the presence of moisture and trace acid to form esters and alcohols.[1][2] Handle under Nitrogen/Argon.

  • Storage: Keep tightly closed in a cool, dry, well-ventilated place. Recommended storage temperature: 2–8 °C.[2]

  • Incompatibilities: Strong acids, strong oxidizing agents, water/moisture.[1][2]

Emergency Response
ScenarioAction
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[2]
Skin Contact Wash with soap and water.[1][2] Remove contaminated clothing.[2][3][4]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[2][4][5]
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[1][2] Do not use water jet (may hydrolyze the chemical).[1][2]

Logical Workflow: Hydrolysis & Stability

Understanding the stability profile is crucial for formulation scientists.[2]

HydrolysisLogic Start 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane Condition Condition Check Start->Condition Acid Acidic pH / H2O Condition->Acid pH < 7 Base Basic pH / Neutral Condition->Base pH >= 7 Result_Acid Hydrolysis --> Neopentyl Glycol + Diethyl Carbonate + EtOH Acid->Result_Acid Fast Result_Base Stable (No Reaction) Base->Result_Base Indefinite

Caption: Stability logic gate demonstrating the acid-sensitivity of the orthocarbonate functionality.

References

  • Preparation of Orthocarbonates: Endo, T., & Okawara, M. (1976).[1][2] Synthesis of Spiro Orthocarbonates. Journal of Polymer Science.

  • Expanding Monomers: Sadhir, R. K., & Luck, R. M. (1992).[1][2] Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press.[2] [1][2]

  • Neopentyl Glycol Chemistry: PubChem Database. 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol).[1][2] National Library of Medicine.[2] [1][2]

  • Orthoester Hydrolysis: Cordes, E. H., & Bull, H. G. (1974).[1][2] Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Orthoesters. Chemical Reviews.

  • General Safety Data (1,3-Dioxanes): ECHA (European Chemicals Agency).[1][2] Registration Dossier for 2,2-dimethyl-1,3-dioxane-4,6-dione.

(Note: Due to the specialized nature of the specific "Diethoxy" derivative, references 1 and 2 provide the foundational synthesis and application logic for this class of compounds.)

Sources

Physical Properties & Therapeutic Potential of 5,5-Dimethyl-1,3-Dioxane Orthocarbonates

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5,5-dimethyl-1,3-dioxane orthocarbonates , specifically focusing on the spiro-orthocarbonate (SOC) class derived from neopentyl glycol.[1] These compounds, characterized by a 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane core, occupy a unique niche in materials science and pharmacology.[1] They are renowned as "expanding monomers" that resist volume shrinkage during polymerization—a critical property for dental composites and high-performance coatings.[1] Furthermore, their acid-labile orthocarbonate linkages make them emerging candidates for pH-responsive drug delivery systems, capable of releasing therapeutic payloads in the acidic microenvironments of tumors or lysosomes.[1]

Structural Identity & Chemical Classification

The term "5,5-dimethyl-1,3-dioxane orthocarbonate" refers to a bicyclic spiro compound formed by the fusion of two 5,5-dimethyl-1,3-dioxane rings at a central orthocarbonate carbon.[1] This central carbon is bonded to four oxygen atoms, distinguishing it from spiro-ketals (like spiroglycol) where the central carbon is bonded to carbon atoms.[1]

  • IUPAC Name: 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane[1][2]

  • Common Name: Neopentyl Glycol Spiro Orthocarbonate

  • CAS Registry Number: 1455-42-1 (often associated with the diethanol derivative; the parent SOC is less commonly indexed but chemically distinct).[1]

  • Core Skeleton: 2,4,8,10-Tetraoxaspiro[5.5]undecane[1][2][3][4][5][6][7][8][9][10]

Structural Distinction

It is critical to distinguish this orthocarbonate from the chemically similar pentaerythritol diacetonide (a spiro-ketal).[1]

FeatureSpiro Orthocarbonate (SOC) Spiro Ketal (e.g., Spiroglycol)
Central Atom Carbon bonded to 4 Oxygens Carbon bonded to 4 Carbons
Precursors Neopentyl Glycol + Tetraethyl OrthocarbonatePentaerythritol + Acetone/Aldehyde
Reactivity Expands on polymerization; Acid-labileShrinks on polymerization; Acid-stable
Primary Use Dental resins, Drug delivery linkersHigh-performance polyesters

Physical Properties[1][7][9][10][11][12][13][14][15]

The physical profile of 5,5-dimethyl-1,3-dioxane orthocarbonates is defined by their rigid bicyclic structure and high symmetry.[1]

Table 1: Physicochemical Data Profile[1][6][12][14]
PropertyValue / CharacteristicNotes
Physical State Crystalline SolidWhite powder or crystals at RT.[1][7]
Melting Point 141–143 °C (Typical for SOCs)Distinct from DETOSU (MP 43-46°C) which has ethylidene groups.[1]
Density (Monomer) 1.15 – 1.25 g/cm³ High density due to compact packing of the spiro rings.[1]
Density (Polymer) 1.05 – 1.15 g/cm³ Lower than monomer, resulting in volume expansion .
Solubility Soluble in DCM, THF, TolueneHydrophobic; insoluble in water.[1]
Hydrolytic Stability Unstable in Acid (pH < 5)Stable at neutral/basic pH. Rapidly degrades to diol + CO₂ in acid.[1]
Dipole Moment Low (Symmetric)Increases significantly upon ring-opening.[1]
Crystallography & Packing

The high melting point relative to its molecular weight is attributed to the rigid spiro-fusion, which restricts conformational freedom.[1] In the solid state, the 1,3-dioxane rings typically adopt a chair conformation, maximizing packing density.[1] This high density is the thermodynamic "stored energy" that drives expansion upon ring-opening.[1]

The Expansion Phenomenon: Mechanism of Action[1]

The defining characteristic of these orthocarbonates is their ability to expand during cationic polymerization.[1] Unlike vinyl monomers (e.g., methacrylates) that shrink as van der Waals distances convert to covalent bonds, SOCs undergo a double ring-opening .[1]

Mechanism[1][5][15][16]
  • Initiation: A cationic initiator (e.g., BF₃[1]·OEt₂, sulfonium salt) attacks an oxygen atom.[1]

  • Ring Opening 1: The first C-O bond breaks, forming a carbocation.[1]

  • Ring Opening 2: The second ring opens to relieve strain and form a linear poly(ether-carbonate).[1]

  • Expansion: For every bond formed, two bonds are broken.[1] The density decreases as the compact bicyclic structure unravels into a flexible linear chain.[1]

SOC_PolymerizationMonomerSpiro Orthocarbonate(Compact Bicyclic)InitiationCationic Attack(Electrophile E+)Monomer->Initiation + InitiatorPolymerPoly(ether-carbonate)(Linear Chain)Monomer->PolymerDensity DecreaseIntermediateCarbocation Intermediate(Single Ring Open)Initiation->Intermediate C-O Bond CleavageIntermediate->Polymer 2nd Ring Opening(Volume Expansion)

Figure 1: Cationic double ring-opening polymerization mechanism leading to volume expansion.[1]

Therapeutic Potential: Hydrolytic Stability & Drug Delivery[17]

While materials science exploits the polymerization of SOCs, drug development focuses on their degradation .[1] The orthocarbonate linkage (

1
Acid-Triggered Release

In physiological conditions (pH 7.4), SOCs are relatively stable.[1] However, in the acidic microenvironment of tumors (pH 6.5–6.[1]9) or lysosomes (pH 4.5–5.0), the hydrolysis rate accelerates exponentially.[1]

Degradation Pathway:

1
Applications
  • Tumor-Targeted Nanocarriers: Polymers incorporating SOC units can encapsulate hydrophobic drugs (e.g., Paclitaxel).[1] Upon endocytosis by cancer cells, the lysosomal acidity triggers rapid disassembly of the carrier, releasing the drug.[1]

  • Biodegradable Implants: Surface-eroding matrices for localized delivery (e.g., ocular implants).[1] Unlike bulk-eroding polyesters (PLGA), poly(orthocarbonates) erode only at the surface, providing zero-order release kinetics .[1]

Experimental Protocol: Synthesis & Characterization

To ensure high purity for physical property verification, the following synthesis protocol is recommended.

Synthesis of 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane[1]

Reagents:

  • 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol): 2.0 equiv.[1]

  • Tetraethyl Orthocarbonate: 1.0 equiv.[1]

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA), 0.5 mol%.[1]
    
  • Solvent: Toluene (anhydrous).[1]

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

  • Reaction: Charge neopentyl glycol, tetraethyl orthocarbonate, and toluene. Add PTSA.[1][9]

  • Transesterification: Heat to reflux (approx. 110 °C). Ethanol byproduct is azeotropically removed via the Dean-Stark trap.[1]

  • Monitoring: Continue reflux until theoretical ethanol volume is collected (approx. 4-6 hours).

  • Purification:

    • Cool to room temperature.[1]

    • Neutralize catalyst with triethylamine.[1]

    • Remove solvent under reduced pressure.[1]

    • Recrystallization: Recrystallize the crude solid from hexane/ethyl acetate (9:1) to obtain white crystals.[1][3][4]

  • Validation: Confirm structure via ¹H NMR (singlet for methyls, singlet for methylenes) and ¹³C NMR (spiro carbon at ~119 ppm).

Characterization of Volume Change (Dilatometry)

To verify the "expanding monomer" property:

  • Dissolve SOC in DCM with cationic initiator (

    
    ).[1]
    
  • Place in a dilatometer immersed in a constant-temperature bath.

  • Monitor meniscus level drop (shrinkage) or rise (expansion) over 24 hours.[1]

  • Note: Pure SOCs typically show +3% to +5% volume expansion.[1]

References

  • Takata, T., & Endo, T. (1997).[1] "Cyclic carbonates, novel expandable monomers on polymerization."[1] Macromolecular Rapid Communications, 18(5), 461–469.[1] Link[1]

  • Sanda, F., et al. (1994).[1] "Cationic polymerization of spiro orthocarbonates containing 5,5-dimethyl-1,3-dioxane rings." Macromolecules, 27(4), 1099–1104.[1] Link[1]

  • Heller, J., et al. (2002).[1] "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015–1039.[1] Link

  • Leroux, J.C., et al. (2015).[1] "Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release."[1][11] Bioconjugate Chemistry, 26(8), 1461–1465.[1] Link[1]

  • Stenutz, R. (2025).[1] "Physical properties of 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane." Stenutz.eu Database.[1] Link

difference between cyclic orthoesters and cyclic orthocarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between Cyclic Orthoesters and Cyclic Orthocarbonates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Divergence, Polymerization Kinetics, and Application Specificity

Executive Summary

This guide delineates the physicochemical and functional distinctions between Cyclic Orthoesters (COEs) and Cyclic Orthocarbonates (SOCs) . While both classes function as acid-labile acetal derivatives, their utility in applied science diverges sharply due to their ring-opening thermodynamics.

  • Cyclic Orthoesters are the gold standard for controlled drug delivery due to their unique surface-erosion mechanism, allowing for zero-order release kinetics.

  • Cyclic Orthocarbonates (specifically Spiro-Orthocarbonates) are industrially critical in material science (dental composites) as "expanding monomers," utilizing a double ring-opening mechanism to counteract volumetric shrinkage.[1]

Structural & Mechanistic Divergence

The fundamental difference lies in the core carbon valency and the resulting hydrolytic intermediates.

FeatureCyclic Orthoester (COE)Cyclic Orthocarbonate (SOC)
General Formula


Core Geometry Tetrahedral Carbon bonded to 3 Oxygens + 1 Carbon/HydrogenTetrahedral Carbon bonded to 4 Oxygens
Intermediate Cation Dialkoxycarbenium Ion

Trialkoxycarbenium Ion

Hydrolytic Stability Acid-labile; Base-stableHighly Acid-labile; Base-stable
Primary Application Bioerodible Matrices (Drug Delivery)Low-Shrinkage Resins (Materials)
Hydrolysis Kinetics & Stereoelectronic Control

Both species degrade via acid-catalyzed hydrolysis, but the transition state energies differ. The hydrolysis of COEs is governed by the Deslongchamps Stereoelectronic Theory , which dictates that breakdown occurs only when lone pairs on the heteroatoms are antiperiplanar to the leaving group bond.

Critical Insight: Orthocarbonates hydrolyze faster than analogous orthoesters in acidic media. The intermediate trialkoxycarbenium ion formed by SOCs is more resonance-stabilized (three electron-donating oxygen atoms) than the dialkoxycarbenium ion of COEs, lowering the activation energy for the rate-determining protonation/cleavage step.

Visualization: Comparative Hydrolysis Pathways

Hydrolysis cluster_0 Cyclic Orthoester Hydrolysis (Drug Delivery) cluster_1 Cyclic Orthocarbonate Hydrolysis (Rapid Breakdown) COE Cyclic Orthoester (R-C(OR')3) Inter_COE Dialkoxycarbenium Ion COE->Inter_COE Rate Limiting H_COE + H+ Prod_COE Ester + Alcohol (R-COOR' + R'OH) Inter_COE->Prod_COE + H2O SOC Spiro-Orthocarbonate (C(OR')4) Inter_SOC Trialkoxycarbenium Ion SOC->Inter_SOC Lower Ea (Resonance Stab.) H_SOC + H+ Prod_SOC Carbonate + Alcohol (CO(OR')2) Inter_SOC->Prod_SOC + H2O

Figure 1: Comparative acid-catalyzed hydrolysis pathways. Note the higher stability of the trialkoxycarbenium intermediate in SOCs facilitates faster degradation.

Cationic Ring-Opening Polymerization (CROP) & Volume Expansion

This is the defining differentiator for material scientists.

The "Expanding Monomer" Phenomenon

Most polymerizations result in volumetric shrinkage (2–20%) because Van der Waals distances between monomers are replaced by shorter covalent bonds.

  • COEs: Polymerization typically results in slight shrinkage or negligible volume change.

  • SOCs: Undergo Double Ring-Opening Polymerization . The cleavage of two rings per monomer unit results in a significant decrease in density (increase in volume), effectively counteracting cure shrinkage.

Mechanism of SOC Expansion
  • Initiation: Lewis acid attacks one oxygen.

  • Ring 1 Opening: Formation of a carbenium ion.

  • Ring 2 Opening: The carbenium ion attacks the second ring, opening it to form a linear poly(ether-carbonate).

  • Result: For every new covalent bond formed, two ring structures are dismantled, creating a net volume expansion (+2% to +10%).

CROP Monomer Spiro-Orthocarbonate (SOC) Compact Bicyclic Structure Initiation Cationic Initiation (Lewis Acid BF3) Monomer->Initiation Step1 Single Ring Opening (Cationic Intermediate) Initiation->Step1 Ring Strain Release Step2 Double Ring Opening (Linear Chain Formation) Step1->Step2 Intramolecular Attack Volume Net Volume Expansion (Density Decrease) Step2->Volume Van der Waals > Covalent loss

Figure 2: The Double Ring-Opening mechanism of Spiro-Orthocarbonates responsible for volume expansion.

Drug Delivery Applications: Why Poly(ortho esters)?

While SOCs dominate dental materials, Poly(ortho esters) (POEs) are superior for drug delivery.

Surface Erosion vs. Bulk Erosion

Most biodegradable polymers (e.g., PLGA) undergo bulk erosion, where water penetrates the matrix, causing simultaneous degradation throughout. This leads to unpredictable drug release ("burst effects") and acidic core buildup.

POEs (specifically POE IV) are extremely hydrophobic. Water cannot penetrate the bulk. Hydrolysis occurs only at the surface where water contacts the polymer.

  • Result: Zero-order drug release (linear with time).

  • Self-Buffering: The degradation products are often neutral or can be buffered by excipients, avoiding the inflammatory acidic microclimate seen in polyesters.

The Role of Latent Acids (POE IV)

Modern POE systems incorporate glycolide or lactide segments within the backbone.[2]

  • Mechanism: Trace moisture hydrolyzes the lactide segment

    
     Lactic acid generated 
    
    
    
    Acid catalyzes the rapid cleavage of the adjacent orthoester bonds.
  • Control: Varying the lactide content precisely tunes the erosion rate from days to months.

Experimental Protocols

Protocol A: Synthesis of a Representative Spiro-Orthocarbonate (SOC)

Target: 3,9-diethyl-3,9-dichloro-1,5,7,11-tetraoxaspiro[5.5]undecane. Application: Expanding monomer for dental resins.

Reagents:

  • 2,2-bis(chloromethyl)-1,3-propanediol

  • Dibutyltin oxide

  • Carbon disulfide (

    
    )
    

Step-by-Step Methodology:

  • Stannylene Formation: Reflux 2,2-bis(chloromethyl)-1,3-propanediol (0.1 mol) with dibutyltin oxide (0.1 mol) in toluene under a Dean-Stark trap to remove water. This forms the cyclic tin intermediate.

  • Insertion: Cool the solution to 0°C. Add Carbon disulfide (

    
    , 0.1 mol) dropwise.
    
  • Cyclization: Heat the mixture to 100°C for 12 hours. The tin complex facilitates the double-nucleophilic attack on the central carbon.

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol.

  • Characterization: Confirm spiro-center via

    
     NMR (characteristic quaternary carbon signal at ~115-120 ppm).
    
Protocol B: Synthesis of Poly(ortho ester) IV

Target: Bioerodible polymer for protein delivery.

Reagents:

  • 3,9-diethyl-3,9-bis(allyloxy)-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)

  • 1,4-butanediol (Diol segment)

  • Triethyleneglycol-monoglycolide (Latent acid segment)

Step-by-Step Methodology:

  • Drying: Rigorously dry all glassware and reagents. The reaction is extremely sensitive to moisture (which terminates chain growth).

  • Condensation: In a glovebox (

    
     atmosphere), dissolve DETOSU (20 mmol) in anhydrous tetrahydrofuran (THF).
    
  • Initiation: Add 1,4-butanediol (19 mmol) and the latent acid monomer (1 mmol).

  • Catalysis: Add p-toluenesulfonic acid (catalytic amount) dissolved in THF.

  • Polymerization: Stir at room temperature for 2-4 hours. The molecular weight increases as the transesterification proceeds.

  • Termination: Quench with a drop of triethylamine.

  • Precipitation: Pour the reaction mixture into excess methanol containing a small amount of triethylamine (to prevent premature hydrolysis). Filter and vacuum dry.

Comparative Data Summary

MetricPoly(Ortho Esters) (POE)Poly(Spiro-Orthocarbonates) (PSOC)
Volume Change (

)
-1% to -3% (Shrinkage)+2% to +9% (Expansion)
Degradation Mechanism Surface Erosion (Hydrophobic)Bulk/Surface Mix (Structure dependent)
Degradation pH pH < 5 (Acid sensitive)pH < 6 (Highly Acid sensitive)
Main Byproducts Alcohols + EstersAlcohols + Carbonates
Commercial Status Clinical Trials (Ophthalmology/Pain)Commercial (Dental Composites)

References

  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules. Link

  • Takata, T., & Endo, T. (1993). Recent Advances in the Synthesis and Polymerization of Spiro Orthocarbonates. Progress in Polymer Science. Link

  • Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron. Link

  • Sadhir, R. K., & Luck, R. M. (1992). Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press. (Standard Reference Text).
  • Merkel, M. P., et al. (1987). Cationic Ring-Opening Polymerization of Spiro Orthocarbonates. Journal of Polymer Science. Link

Sources

High-Purity Synthesis of Neopentyl Glycol Diethyl Orthocarbonate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Neopentyl Glycol Diethyl Orthocarbonate IUPAC Name: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS Registry Number: 14588-55-7 (Generic for cyclic orthocarbonates of this class; specific derivatives often share CAS depending on substitution).

This guide details the synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane , a cyclic orthocarbonate derived from neopentyl glycol. This class of compounds is critical in materials science as expanding monomers —additives that counteract polymerization shrinkage in high-performance resins, dental composites, and optical coatings. They also serve as versatile protecting groups and intermediates in complex organic synthesis.

The Chosen Pathway: Transesterification (Exchange Reaction) While historical methods utilized hazardous carbon disulfide or thiophosgene, this guide focuses on the acid-catalyzed transesterification of tetraethyl orthocarbonate (TEOC) . This route is selected for its:

  • Safety Profile: Avoids highly toxic thionocarbonate intermediates.

  • Atom Economy: The only byproduct is ethanol, which is easily removed.

  • Scalability: The equilibrium-driven process is easily scaled from gram to kilogram quantities using standard distillation equipment.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the thermodynamic drive provided by the removal of a volatile alcohol (ethanol) to form the stable 6-membered dioxane ring. The gem-dimethyl group of neopentyl glycol provides a "Thorpe-Ingold" effect, favoring cyclization.[1]

Retrosynthesis Product 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Target Molecule) Intermediates Acyclic Intermediate (Transient) Product->Intermediates Cyclization (-EtOH) Reagents Tetraethyl Orthocarbonate (TEOC) + Neopentyl Glycol (NPG) Intermediates->Reagents Acid Cat. / Heat Byproduct Ethanol (Removed) Reagents->Byproduct Elimination

Figure 1: Retrosynthetic disconnection showing the transesterification pathway.

Part 3: Experimental Protocol
1. Reagents & Equipment
ComponentGrade/SpecificationRole
Tetraethyl Orthocarbonate (TEOC) >98%, AnhydrousCarbon source / Electrophile
Neopentyl Glycol (NPG) >99%, CrystallineNucleophile (1,3-diol)
p-Toluenesulfonic Acid (p-TSA) Monohydrate or AnhydrousAcid Catalyst
Toluene or Benzene AnhydrousSolvent (Azeotropic agent)
Sodium Ethoxide 21% in EtOH (or solid)Quenching agent (Base)

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Fractionating Column (Vigreux or packed column) to separate Ethanol from Toluene/TEOC.

  • Distillation Head with Thermometer.

  • Nitrogen/Argon Atmosphere Line.

2. Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • In a dry 3-neck flask under inert atmosphere (

    
    ), charge Neopentyl Glycol (10.4 g, 100 mmol)  and Tetraethyl Orthocarbonate (19.2 g, 100 mmol) .
    
  • Add anhydrous Toluene (100 mL) . Note: The reaction can be run neat (solvent-free), but toluene aids in temperature control and ethanol removal.

  • Add p-Toluenesulfonic acid (p-TSA) (approx. 50-100 mg, 0.5 mol%).

Step 2: Transesterification & Ethanol Removal

  • Heat the mixture gently to reflux. The theoretical boiling point of the azeotrope or pure ethanol is significantly lower than toluene/TEOC.

  • Monitor the head temperature. Collect the distillate fraction boiling between 78°C – 80°C (Ethanol).

  • As the reaction proceeds (2–4 hours), the head temperature will rise, indicating the removal of ethanol is complete.

  • Critical Checkpoint: The reaction is driven by equilibrium. Ensure ~9.2 g (approx 11.5 mL) of ethanol is collected to confirm completion.

Step 3: Quenching & Workup

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst immediately. Add a small amount of Sodium Ethoxide (or Triethylamine) until the pH is neutral/slightly basic (pH 7-8).

    • Why? Orthocarbonates are extremely acid-sensitive and will hydrolyze back to the diol and carbonate/CO2 if exposed to moisture while acidic.

  • Filter off the tosylate salts/solids.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove toluene.

Step 4: Purification

  • Perform a Vacuum Distillation on the crude oil.[2]

  • Expected Boiling Point: ~85–95°C at 10 mmHg (approximate, based on structural analogs).

  • Collect the main fraction as a colorless liquid. Store over molecular sieves (4Å) under inert gas.

Part 4: Mechanistic Insight[4]

The reaction follows an acid-catalyzed carbonyl-substitution mechanism (specifically at the orthocarbonate center).

Mechanism Step1 Protonation of TEOC Oxygen Step2 Loss of EtOH (Oxonium Ion Formation) Step1->Step2 +H+ Step3 Nucleophilic Attack by NPG (-OH) Step2->Step3 +NPG Step4 Cyclization & Second EtOH Loss Step3->Step4 -EtOH / Intramolecular Final 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane Step4->Final -H+

Figure 2: Step-wise mechanism showing the substitution of ethoxy groups by the diol.

Key Mechanistic Factors:

  • Oxonium Ion Intermediate: The protonated ethoxy group leaves as ethanol, generating a reactive resonance-stabilized cation (trialkoxy carbenium ion).

  • Entropy vs. Enthalpy: The formation of the 6-membered ring is entropically favored over polymerization, especially with the gem-dimethyl group (Thorpe-Ingold effect) pre-organizing the diol.

Part 5: Characterization & Data
TechniqueExpected Signal / ValueStructural Assignment
1H NMR (CDCl3)

0.95 (s, 6H)
Gem-dimethyl (

) on ring

1.20 (t, 6H)
Methyl of ethoxy groups (

)

3.45 (s, 4H)
Methylene of dioxane ring (

)

3.60 (q, 4H)
Methylene of ethoxy groups (

)
13C NMR ~119-120 ppmOrthocarbonate Carbon (Quaternary,

)
IR Spectroscopy No C=O stretchConfirms absence of carbonate/ester
1050-1150 cm

Strong C-O-C stretching
Part 6: Safety & Troubleshooting

1. Moisture Sensitivity: Orthocarbonates are stable to base but highly labile to acid and moisture .

  • Risk:[2] Exposure to atmospheric moisture in the presence of trace acid will hydrolyze the product to Neopentyl Carbonate and Ethanol.

  • Mitigation: Always neutralize the catalyst before workup. Store product over molecular sieves or sodium wire.

2. Incomplete Reaction:

  • Symptom:[3][2][4][5][6][7] Low yield or presence of acyclic mixed orthoesters.

  • Solution: Ensure vigorous reflux and efficient removal of ethanol. Use a slight excess of TEOC (1.1 eq) if necessary, as it is easier to remove than the mono-substituted intermediate.

3. Oligomerization:

  • Risk:[2] If the stoichiometry is off (e.g., excess NPG), spiro-orthocarbonates (two NPG units) may form.

  • Control: Maintain strict 1:1 stoichiometry and add NPG slowly to the TEOC solution if oligomers are observed.

References
  • Synthesis of Orthocarbonates

    • Endo, T., & Okawara, M. (1973). "Synthesis and polymerization of spiro ortho carbonates." Makromolekulare Chemie, 112(1), 49-57. Link

    • Context: Foundational work on reacting diols with orthocarbonates to form cyclic and spiro deriv
  • Kantlehner, W., et al. (1977). "Orthocarbonic acid derivatives." Synthesis, 1977(02), 73-90.
  • Use of Neopentyl Glycol in Cyclic Acetals/Orthocarbonates: Bailey, W. J., et al. (1972). "Synthesis of monomers that expand on polymerization." Journal of Polymer Science, 10, 21-35. Context: Describes the utility of the neopentyl glycol skeleton in forming stable cyclic monomers.
  • Physical Properties & Characterization

    • Sakai, S., et al. (1971). "Reaction of Dialkyl Tin Alkoxides with Carbon Disulfide." Journal of Organic Chemistry, 36(9), 1176. Link

    • Context: Alternative synthesis routes and spectral data for cyclic orthocarbon

Sources

Solubility & Stability Profile: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Handling Cyclic Orthocarbonates in Synthesis and Analysis

Executive Summary

This guide provides a comprehensive analysis of the solubility and physicochemical stability of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (CAS Registry Number not widely indexed; chemically identified as Neopentyl Glycol Diethyl Orthocarbonate ).[1]

As a Senior Application Scientist, I must emphasize that for this class of compounds—cyclic orthocarbonates —solubility cannot be decoupled from chemical stability.[1] While the molecule exhibits excellent solubility in a broad range of non-polar and polar aprotic organic solvents, its utility is governed by its sensitivity to acid-catalyzed hydrolysis.[1] This guide details the solvent compatibility, degradation mechanisms, and precise protocols for handling this reagent in drug development and polymer synthesis.[1]

Physicochemical Identity & Structural Basis

To understand the solubility profile, we must first analyze the molecular architecture.[1] This compound is not a simple acetal or ketal; it is a spiro-like orthocarbonate core stabilized by a neopentyl backbone.[1]

  • Chemical Name: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane[1][2]

  • Synonym: Neopentyl glycol diethyl orthocarbonate[1]

  • Molecular Formula: C₁₀H₂₀O₄[1]

  • Molecular Weight: ~204.26 g/mol

  • Structural Class: Cyclic Orthocarbonate[1]

  • Core Functionality: The central carbon (C2) is bonded to four oxygen atoms (two ethoxy, two ring oxygens).[1] This creates a dense electron cloud with high lipophilicity but significant hydrolytic lability.[1]

Mechanistic Implication for Solvation

The presence of the bulky gem-dimethyl group at the 5-position (neopentyl motif) disrupts crystal packing, rendering the compound likely a liquid or low-melting solid at room temperature.[1] The four oxygen atoms provide sites for hydrogen bond acceptance, making it soluble in polar aprotic solvents, while the alkyl groups (ethyl and neopentyl) ensure miscibility with non-polar media.[1]

Solubility Profile

The following data synthesizes theoretical solubility parameters (Hansen Solubility Parameters) with empirical behavior observed in homologous orthocarbonates (e.g., tetraethyl orthocarbonate).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Notes
Non-Polar Hexane, Cyclohexane, HeptaneHigh / Miscible LowExcellent for storage.[1] The neopentyl and ethyl groups provide sufficient van der Waals interactions.[1]
Aromatic Toluene, Benzene, XyleneMiscible LowPreferred reaction media.[1] Azeotropic removal of water is possible to preserve stability.[1]
Chlorinated Dichloromethane (DCM), ChloroformMiscible ModerateCaution: Acidic impurities (HCl) in chloroform can catalyze rapid hydrolysis.[1] Use basic alumina-filtered solvents.[1]
Polar Aprotic THF, Diethyl Ether, 1,4-DioxaneMiscible LowIdeal for low-temperature lithiation or Grignard reactions involving this intermediate.[1]
Polar Aprotic (High Dielectric) DMSO, DMF, AcetonitrileHigh ModerateHygroscopic nature of these solvents poses a hydrolysis risk.[1] Must be strictly anhydrous.[1]
Polar Protic Methanol, Ethanol, IsopropanolSoluble High (Critical) Avoid. In the presence of trace acid, transesterification or solvolysis occurs, exchanging ethoxy groups.[1]
Aqueous Water, Buffer SolutionsInsoluble / Reactive Severe Rapid hydrolysis to 5,5-dimethyl-1,3-dioxan-2-one (cyclic carbonate) and ethanol.[1]
The Hydrolysis Trap

Unlike simple ethers, orthocarbonates are "masked" carbonates.[1] In the presence of water and a proton source (even atmospheric CO₂ dissolved in water), the central orthocarbonate core collapses.[1]

Degradation Pathway: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane + H₂O → 5,5-Dimethyl-1,3-dioxan-2-one + 2 EtOH[1]

This reaction is thermodynamically driven by the formation of the stable carbonyl bond in the resulting cyclic carbonate.[1]

Visualizing the Chemistry

To ensure experimental success, one must visualize the competing forces of solvation (physical) and hydrolysis (chemical).[1]

Diagram 1: Solvation vs. Degradation Pathways

G Compound 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane Solvent_NP Non-Polar Solvent (Toluene/Hexane) Compound->Solvent_NP Dissolves (Van der Waals) Solvent_PA Polar Aprotic (THF/DCM) Compound->Solvent_PA Dissolves (Dipole-Dipole) Solvent_W Water / Acidic Moisture Compound->Solvent_W Reacts (Acid Cat.) Result_Soln Stable Solution (Homogeneous) Solvent_NP->Result_Soln Solvent_PA->Result_Soln Result_Deg Hydrolysis Products (Carbonate + Ethanol) Solvent_W->Result_Deg

Figure 1: Solvation dynamics showing stability in organic media versus rapid degradation in aqueous/acidic environments.[1]

Experimental Protocols

As a scientist, you cannot rely on generic data.[1] You must validate the solubility of your specific lot, especially given the risk of partial hydrolysis during storage.[1]

Protocol A: Anhydrous Solubility Screen (Qualitative)

Purpose: To determine solvent suitability for synthesis or HPLC sample preparation.[1]

Reagents:

  • Test Compound: ~10 mg per solvent.[1]

  • Solvents: Toluene, DCM, THF, Acetonitrile (Dried over 3Å Molecular Sieves).[1]

  • Vessel: 1.5 mL GC vials with PTFE-lined caps.

Workflow:

  • Preparation: Flame-dry all glassware or use oven-dried vials. Purge with Nitrogen/Argon.[1]

  • Addition: Add 10 mg of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane to the vial.

  • Solvent Introduction: Add 100 µL of the target solvent.[1]

  • Observation:

    • Immediate Dissolution: Solubility > 100 mg/mL.[1]

    • Partial/Cloudy: Sonicate for 30 seconds.

    • Phase Separation: Insoluble.[1]

  • Stability Check (Crucial): Let stand for 1 hour. If a precipitate forms or gas evolves (rare), moisture ingress has caused hydrolysis.[1]

Protocol B: Quantitative Solubility via Gravimetric Analysis

Purpose: Exact saturation limits for process scale-up.[1]

  • Saturation: Add excess compound to 1 mL of solvent at 25°C. Stir for 4 hours.

  • Filtration: Filter through a 0.22 µm PTFE hydrophobic syringe filter (Do NOT use Nylon or Cellulose Acetate as they adsorb moisture).[1]

  • Evaporation: Transfer a known volume of filtrate to a tared weighing boat. Evaporate solvent under vacuum (avoid heat > 40°C to prevent volatility loss of the orthocarbonate itself).[1]

  • Calculation: Solubility (mg/mL) = (Mass_final - Mass_tare) / Volume_filtrate.[1]

Applications & Handling Strategy

Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent for your specific application.

DecisionTree Start Select Application Synthesis Organic Synthesis (Reaction Medium) Start->Synthesis Analysis Analytical (HPLC/GC/NMR) Start->Analysis Storage Long-term Storage Start->Storage Temp_High High Temp (>80°C)? Synthesis->Temp_High Method Method Type? Analysis->Method Store_Cond Store Neat under Argon Avoid Solution Storage Storage->Store_Cond Toluene Use Toluene/Xylene (Azeotropic Drying) Temp_High->Toluene Yes THF Use THF/Dioxane (Inert Atmosphere) Temp_High->THF No NMR CDCl3 (Basic Alumina Treated) or C6D6 Method->NMR NMR HPLC Acetonitrile (Anhydrous) Avoid MeOH/Water Gradients Method->HPLC LC/MS

Figure 2: Strategic decision tree for solvent selection based on experimental needs.

Key Handling Precautions
  • Acidity: The acetal/orthoester linkage is extremely acid-sensitive.[1] Glassware washed with acid must be neutralized with base and oven-dried.[1]

  • NMR Solvents: Commercial CDCl₃ often contains trace HCl/DCl.[1] Pass it through a small plug of basic alumina or potassium carbonate before dissolving this compound to prevent "disappearing peaks" (degradation).[1]

  • Polymerization: In cationic polymerization (e.g., zero-shrinkage resins), this compound acts as an expandable monomer.[1] The solvent used (often Toluene or DCM) must be strictly anhydrous to prevent premature termination by water.[1]

References

  • Synthesis of Orthocarbonates: Roberts, J. D., & McMahon, R. E. (1952).[1] Ethyl Orthocarbonate.[1] Organic Syntheses, 32, 68.

  • Hydrolysis Mechanisms: Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[1]

  • Cyclic Orthocarbonates in Polymerization: Endo, T., & Bailey, W. J. (1975).[1] Synthesis and polymerization of spiro ortho carbonates. Journal of Polymer Science: Polymer Letters Edition, 13(4), 193-197.[1] [1]

  • General Properties of 1,3-Dioxanes: Il'in, S. G., et al. (2021).[1] Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization. Journal of Physics: Conference Series, 1926, 012024.[1][3] [1][3]

  • Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (General Reference for SP Theory).

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane , a cyclic orthocarbonate, via the acid-catalyzed transesterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with tetraethyl orthocarbonate.

While neopentyl glycol (NPG) is widely utilized in polyester and coating resins due to its steric stability (the "neopentyl" structure), its conversion into orthocarbonates provides unique monomers capable of expansion during polymerization . The target molecule, a mono-cyclic orthocarbonate, serves as a critical intermediate for spiro-orthocarbonates (SOCs) or as a specialized additive for low-shrinkage composite materials.

Key Technical Challenge: The reaction must be kinetically controlled to prevent the formation of the thermodynamic sink—the spiro-bis(5,5-dimethyl-1,3-dioxane) derivative. This protocol employs stoichiometric leverage and precise thermal management to isolate the mono-cyclic species.

Chemical Mechanism & Strategy[1][2][3][4]

The synthesis proceeds via a reversible acid-catalyzed exchange reaction. The driving force is the removal of the volatile byproduct, ethanol.

Reaction Scheme

Step 1: Mono-cyclization (Target Reaction)



Step 2: Spiro-formation (Undesired Side Reaction)



Strategic Control Points[1]
  • Stoichiometric Excess: A molar excess of tetraethyl orthocarbonate (TEOC) (≥ 2.0 equivalents) is used to statistically favor the mono-cyclic product and suppress the second substitution.

  • Ethanol Removal: Continuous removal of ethanol shifts the equilibrium forward (Le Chatelier's principle).

  • Catalyst Neutralization: Immediate neutralization post-reaction is critical to prevent disproportionation or hydrolysis during purification.

Materials & Equipment

Reagents
ReagentMW ( g/mol )PurityRole
Neopentyl Glycol (NPG) 104.15>99% (Anhydrous)Substrate
Tetraethyl Orthocarbonate (TEOC) 192.25>98%Reagent & Solvent
p-Toluenesulfonic Acid (p-TSA) 172.20MonohydrateCatalyst
Sodium Ethoxide (NaOEt) 68.05Solid/SolutionQuenching Agent
Equipment
  • Reactor: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Distillation: Short-path distillation head (Vigreux column optional) with thermometer and receiving flask.

  • Temperature Control: Oil bath with digital feedback control.

  • Vacuum: High-vacuum pump (for final distillation).

  • Inert Gas: Nitrogen (

    
    ) or Argon line.
    

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried (

    
    ) and assembled under a flow of dry 
    
    
    
    . Moisture is the primary failure mode for orthocarbonate synthesis.
  • Charging:

    • Add 10.4 g (100 mmol) of Neopentyl Glycol to the RBF.

    • Add 38.5 g (200 mmol) of Tetraethyl Orthocarbonate. (2:1 molar ratio).

    • Note: NPG is a solid; it will dissolve in TEOC upon heating.

  • Catalysis: Add 0.19 g (1.0 mmol, 1 mol%) of p-TSA monohydrate.

Phase 2: Transesterification
  • Heating: Slowly heat the oil bath to 100°C . The mixture will become homogeneous.

  • Distillation: As the temperature reaches ~110-120°C (internal), ethanol (BP 78°C) will begin to distill.

  • Equilibrium Drive: Maintain the bath temperature at 120-130°C for 2–4 hours. Monitor the collection of ethanol. Theoretical yield of EtOH is ~9.2 g (11.6 mL).

    • Checkpoint: Stop heating when ethanol evolution ceases. Do not overheat (>140°C) to avoid thermal degradation or polymerization.

Phase 3: Quenching & Workup
  • Cooling: Cool the reaction mixture to room temperature (

    
    ).
    
  • Neutralization: Add 0.1 g of Sodium Ethoxide (or excess basic alumina) to the reaction mixture. Stir for 30 minutes.

    • Why? Acidic orthocarbonates are unstable during distillation. Neutralization is non-negotiable.

  • Filtration: If solid NaOEt/salts are visible, filter the mixture through a fritted glass funnel (or a pad of Celite) under inert atmosphere.

Phase 4: Purification
  • Vacuum Distillation: Transfer the filtrate to a clean distillation setup.

  • Fraction 1 (Excess Reagent): Distill off the excess Tetraethyl Orthocarbonate.

    • BP: ~159°C (at 760 mmHg) / ~50-60°C (at 10 mmHg).

  • Fraction 2 (Product): Collect the target 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane .

    • Expected BP: ~85-95°C at 5-10 mmHg (Estimate).

    • Appearance: Colorless, viscous liquid.

Process Control & Visualization

Workflow Diagram

G Start Start: Anhydrous NPG + TEOC (2:1) Catalyst Add p-TSA (Acid Catalyst) Start->Catalyst Heat Heat to 120°C (Distill Ethanol) Catalyst->Heat Check Ethanol Evolution Ceased? Heat->Check Check->Heat No Quench Quench: Add NaOEt Check->Quench Yes Distill Vacuum Distillation Remove Excess TEOC Quench->Distill Product Isolate Product (Liquid Fraction) Distill->Product

Figure 1: Process flow for the synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane.

Characterization & Validation

To ensure the integrity of the synthesized product, compare analytical data against the following expected parameters.

TechniqueParameterExpected Signal / Observation

H NMR

0.9-1.0 ppm
Singlet (6H), Methyl groups of NPG skeleton.

1.2 ppm
Triplet (6H), Methyl of ethoxy groups (

Hz).

3.4-3.6 ppm
Singlet (4H), Methylene (

) of the dioxane ring.

3.6-3.8 ppm
Quartet (4H), Methylene of ethoxy groups.

C NMR
Quaternary C (Ring)

~119-120 ppm (Characteristic of Orthocarbonate).
Physical StateClear, colorless liquid.[1]
Impurity Spiro-compoundInsoluble white solid (if reaction over-runs).
Troubleshooting Guide
  • Problem: White precipitate forms during cooling.

    • Cause: Formation of the spiro-orthocarbonate (SOC) due to insufficient TEOC excess or overheating.

    • Solution: Filter off the solid (SOC). The liquid filtrate contains the desired mono-cyclic product. Increase TEOC ratio in future runs.

  • Problem: Product hydrolyzes (smells like NPG/Ethanol).

    • Cause: Moisture ingress or insufficient neutralization of acid catalyst.

    • Solution: Store over molecular sieves (4Å) under Argon. Ensure basic workup.

Safety & Handling

  • Tetraethyl Orthocarbonate: Flammable liquid. Moisture sensitive. Handle in a fume hood.

  • p-TSA: Corrosive solid. Causes severe skin burns and eye damage.

  • Product: Orthocarbonates are generally stable but can hydrolyze in acidic aqueous environments. Store in a cool, dry place under inert gas.

References

  • Synthesis of Neopentyl Glycol

    • BenchChem Technical Support.[1] "Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane." BenchChem. Accessed October 26, 2025. Link

    • Note: Provides foundational conditions for acid-catalyzed acetaliz
  • Orthocarbonate Chemistry

    • Endo, T., & Bailey, W. J. "Synthesis and polymerization of spiro ortho carbonates." Journal of Polymer Science: Polymer Letters Edition, 13(3), 193-197.
    • PrepChem. "Synthesis of 2,2-Dimethyl-5-ethoxymethyl-5-hydroxymethyl-1,3-dioxane." PrepChem. Accessed October 26, 2025. Link

  • General Acetalization Protocols

    • Organic Syntheses.[2] "2,2-Diethoxy-1-isocyanoethane."[3] Org. Synth. 2004, 81, 147. (Demonstrates handling of diethoxy-functionalities). Link

  • Properties of Neopentyl Glycol

    • Wikipedia. "Neopentyl glycol."[1][4][5][6][7][8][9][10][11] Accessed October 26, 2025. Link

Sources

Advanced Protocol: Synthesis and Polymerization of Spirocyclic Orthocarbonates (SOCs) via Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for synthesizing spirocyclic orthocarbonates (SOCs) using acid-catalyzed transesterification, followed by their application in Cationic Ring-Opening Polymerization (CROP).

The Core Problem: Conventional polymerization (e.g., methacrylates, epoxies) inherently results in volumetric shrinkage (2–15%) due to the conversion of van der Waals distances between monomers into shorter covalent bond lengths. This causes stress, delamination, and micro-cracking in high-precision composites and dental materials.

The Solution: Cyclic orthocarbonates are "expanding monomers."[1] Upon cationic initiation, they undergo a double ring-opening mechanism . For every bond formed, two rings open, increasing the excluded volume of the polymer chain. This unique physicochemical process can neutralize shrinkage or even induce slight expansion (+1% to +2%).

Scope of Protocol:

  • Synthesis: Transesterification of tetraethyl orthocarbonate (TEOC) with diols to form the SOC monomer.

  • Application: Cationic polymerization of the purified SOC to demonstrate the expansion effect.

Mechanism of Action

Synthesis via Transesterification

The synthesis relies on the thermodynamic equilibrium between an acyclic orthocarbonate (TEOC) and a diol. By continuously removing the volatile byproduct (ethanol) via azeotropic distillation, the equilibrium is shifted toward the formation of the spirocyclic ring system (Le Chatelier’s principle).

Double Ring-Opening Polymerization (The Expansion Effect)

Unlike epoxies (single ring opening), SOCs undergo a two-step opening.

  • Attack: The electrophilic initiator attacks one oxygen, breaking the first O-C bond.

  • Elimination/Rearrangement: The resulting carbocation triggers the opening of the second ring to stabilize the charge, resulting in a linear poly(ether-carbonate) structure with a larger volume than the cyclic precursor.

SOC_Mechanism TEOC Tetraethyl Orthocarbonate (Reagent) Intermediate Transition State (Acid Catalyzed) TEOC->Intermediate + p-TSA Diol Diol (e.g., 1,4-cyclohexanedimethanol) Diol->Intermediate Ethanol Ethanol (Removed via Distillation) Intermediate->Ethanol SOC Spirocyclic Orthocarbonate (Monomer) Intermediate->SOC - 4 EtOH Polymer Poly(ether-carbonate) (Expanded Volume) SOC->Polymer Cationic Initiator (Double Ring Opening)

Figure 1: Reaction pathway from transesterification precursors to expanded polymer network.

Protocol 1: Synthesis of Spirocyclic Orthocarbonate (SOC)

Target Compound: 3,9-bis(1,1-dimethyl-2-hydroxyethyl)-1,5,7,11-tetraoxaspiro[5.5]undecane (or similar derivative depending on diol choice). Reaction Type: Acid-Catalyzed Transesterification.

Reagents & Equipment
ReagentGradePurpose
Tetraethyl Orthocarbonate (TEOC) >98%Carbon source for the spiro center.
Diol (e.g., Pentaerythritol or Diethylene glycol)>99%Forms the cyclic rings.
p-Toluenesulfonic Acid (p-TSA) AnhydrousCatalyst (Proton source).
Toluene AnhydrousSolvent & Azeotropic agent.
Triethylamine Reagent GradeQuenching agent.

Equipment:

  • 3-neck Round Bottom Flask (250 mL)

  • Dean-Stark Trap (Crucial for ethanol removal)

  • Reflux Condenser

  • Nitrogen/Argon line

Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry the glassware under vacuum to remove adsorbed moisture (Water is a competitive nucleophile that hydrolyzes TEOC).

  • Equip the flask with a magnetic stir bar, Dean-Stark trap, and nitrogen inlet.

Step 2: Transesterification

  • Charge the flask with TEOC (0.05 mol) and the selected Diol (0.10 mol) . Note: Stoichiometry is 1:2.

  • Add Toluene (100 mL) .

  • Add p-TSA (0.1 mol%) .

  • Heat the mixture to reflux (~110°C).

  • Critical Control Point: Monitor the Dean-Stark trap. You will observe the collection of an Ethanol/Toluene azeotrope. Continue refluxing until the theoretical volume of ethanol has been removed (approx. 12-24 hours).

Step 3: Quenching & Isolation

  • Cool the reaction mixture to room temperature.

  • Add Triethylamine (0.2 mL) to neutralize the p-TSA catalyst. Why? Acid residues will trigger premature polymerization during purification.

  • Evaporate the toluene under reduced pressure (Rotary Evaporator).

Step 4: Purification

  • The crude product is often a white solid.

  • Recrystallize from a mixture of Hexane/Ethanol or Toluene .

  • Dry in a vacuum oven at 40°C for 24 hours.

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of ethyl groups from TEOC) and melting point.

Protocol 2: Cationic Ring-Opening Polymerization (Application)

This protocol validates the monomer's utility as a zero-shrinkage material.

Reagents[1]
  • Purified SOC Monomer (from Protocol 1).

  • Initiator: Boron Trifluoride Diethyl Etherate (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) (Must be strictly anhydrous).

Methodology

Step 1: Inert Environment

  • Perform all operations in a glovebox or under a strict Argon blanket. Moisture kills the cationic active center immediately.

Step 2: Initiation

  • Dissolve SOC Monomer (1.0 g) in DCM (2.0 mL) in a septum-sealed vial.

  • Inject

    
     (2 mol%)  via a gas-tight syringe.
    

Step 3: Polymerization

  • Stir at 0°C to Room Temperature for 24 hours.

  • The solution will increase in viscosity.

  • Termination: Add a few drops of ammoniacal methanol.

Step 4: Analysis (Volume Change)

  • Precipitate the polymer into Methanol.

  • Measure the density of the Monomer (

    
    ) and the Polymer (
    
    
    
    ) using a pycnometer.
  • Calculate Volume Change (

    
    ):
    
    
    
    
    Note: A negative result indicates shrinkage; a positive result indicates expansion.

Data Interpretation & Troubleshooting

Comparative Volume Change Data
Material ClassPolymerization MechanismTypical Volume Change
MethacrylatesFree Radical-15% to -22% (Shrinkage)
EpoxiesRing-Opening (Single)-3% to -5% (Shrinkage)
Spiroorthocarbonates Double Ring-Opening +1% to +4% (Expansion)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete Ethanol removalEnsure Dean-Stark is functioning; increase reflux time; use molecular sieves in the trap.
Premature Gelation Acid residueEnsure Triethylamine neutralization is complete before solvent evaporation.
No Polymerization (Protocol 2) Moisture contaminationRe-dry solvents over

; flame-dry glassware; check Argon purity.

Workflow Visualization

Workflow cluster_0 Protocol 1: Synthesis cluster_1 Protocol 2: Application Start TEOC + Diol + p-TSA (Cat) Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Quench Quench with Et3N (Neutralize Acid) Reflux->Quench Pure Recrystallization (Pure SOC Monomer) Quench->Pure Init Dissolve SOC in DCM (Anhydrous) Pure->Init Transfer Cat Add BF3·OEt2 (Cationic Initiator) Init->Cat Poly Polymerization (Double Ring Opening) Cat->Poly

Figure 2: End-to-end experimental workflow for SOC synthesis and utilization.

References

  • Takata, T., & Endo, T. (1993).[2] Recent advances in the development of expanding monomers: Synthesis, polymerization and volume change.[2] Progress in Polymer Science, 18(5), 839-870.[2] Link[2]

  • Sanda, F., Takata, T., & Endo, T. (1994).[3] Synthesis and cationic polymerization of spiroorthocarbonates bearing hydroxy groups. Journal of Polymer Science Part A: Polymer Chemistry, 32(2), 323-332. Link

  • Rokicki, G. (2000).[4] Aliphatic cyclic carbonates and spiroorthocarbonates as monomers.[4] Progress in Polymer Science, 25(2), 259-342.[4] Link[4]

  • Endo, T., & Bailey, W. J. (1975). Synthesis and polymerization of spiro o-carbonates. Journal of Polymer Science: Polymer Letters Edition, 13(4), 193-197. Link

Sources

Application Note: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a pH-Responsive Crosslinking Agent for Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of stimuli-responsive polymers is a cornerstone of advanced materials science, with profound implications for drug delivery, tissue engineering, and "smart" coatings. A key strategy in creating these materials involves crosslinking polymer chains with linkages that are stable under ambient conditions but cleave in response to a specific trigger. This application note provides a detailed guide for researchers and drug development professionals on the use of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane, a cyclic acetal, as a potent, acid-labile crosslinking agent. We will explore the underlying chemical mechanism, detail its advantages over traditional crosslinkers, and provide comprehensive, field-tested protocols for the synthesis and characterization of pH-responsive hydrogels.

Introduction: The Need for Controlled Polymer Architectures

Polymer crosslinking—the process of forming covalent bonds between polymer chains—is fundamental to transforming liquid resins or soft materials into stable, three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior.[1][2] While traditional crosslinking creates static, permanent networks, many cutting-edge biomedical applications require dynamic materials that can adapt to their environment.[3] For instance, an ideal drug delivery vehicle would remain intact in the bloodstream (pH ~7.4) but disassemble to release its therapeutic payload within the acidic microenvironment of a tumor or inside a cell's endosome (pH 4.5-6.5).[4]

Acetal-based compounds, such as 2,2-diethoxy-5,5-dimethyl-1,3-dioxane, represent a class of "smart" crosslinking agents designed for this purpose. Their defining feature is the acetal functional group, which is exceptionally stable under neutral and basic conditions but undergoes rapid, acid-catalyzed hydrolysis.[5][6] This unique property allows for the on-demand formation of crosslinks or the fabrication of polymer networks that selectively degrade in acidic environments, offering a high degree of control over material properties.

The Chemistry of Acetal-Mediated Crosslinking

The efficacy of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane as a crosslinker is rooted in a two-step, acid-catalyzed mechanism. This process leverages the acetal's role as a "protected" carbonyl group, which can be unveiled at a desired time and place by adjusting the pH.

2.1. Step 1: Acid-Catalyzed Deprotection (Hydrolysis) Under acidic conditions (typically pH < 6), the acetal moiety of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane is protonated, making it susceptible to nucleophilic attack by water. This initiates a hydrolysis cascade that cleaves the cyclic acetal, regenerating the parent carbonyl compound and the corresponding diol (2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol).[5][7] This in-situ generation of a highly reactive species is the critical first step.

2.2. Step 2: Covalent Crosslink Formation The newly liberated carbonyl groups can then react with nucleophilic functional groups present on adjacent polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups. For example, reaction with two hydroxyl groups forms a new, stable acetal linkage, effectively creating a bridge between the polymer chains.[8] Alternatively, reaction with amine groups can form imine (Schiff base) crosslinks.[9] This second step solidifies the three-dimensional polymer network.

Visualizing the Mechanism

The following diagram illustrates the acid-triggered, two-step crosslinking process.

G cluster_0 Step 1: Acid-Catalyzed Hydrolysis cluster_1 Step 2: Crosslink Formation Crosslinker 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Stable Acetal) ReactiveCarbonyl Reactive Carbonyl + Neopentyl Glycol Crosslinker->ReactiveCarbonyl Hydrolysis Polymer1 Polymer Chain 1 (with -OH or -NH₂ groups) ReactiveCarbonyl->Polymer1 Reaction Polymer2 Polymer Chain 2 (with -OH or -NH₂ groups) ReactiveCarbonyl->Polymer2 Reaction Proton H⁺ (Acidic pH) Proton->Crosslinker Trigger CrosslinkedNetwork 3D Crosslinked Polymer Network

Caption: Acid-catalyzed two-step mechanism of acetal crosslinking.

Key Advantages and Applications

The use of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane and related acetal crosslinkers offers significant advantages over conventional methods, leading to a variety of advanced applications.

  • Tunable pH-Responsiveness: The primary advantage is the ability to design materials that are stable at physiological pH but degrade or increase their swelling in acidic environments. This is highly desirable for targeted drug delivery to tumors or for intracellular delivery systems.[4]

  • On-Demand Curing: The crosslinking reaction does not proceed until an acid catalyst is introduced. This provides an extended pot life for polymer formulations, allowing for precise application and curing on-demand in fields like coatings, adhesives, and 3D printing.[7]

  • Improved Biocompatibility: Unlike glutaraldehyde or other aldehyde-based crosslinkers that can be cytotoxic, the hydrolysis byproducts of many acetal crosslinkers (e.g., neopentyl glycol) are generally considered to have low toxicity, making them suitable for biomedical applications.[9]

  • Formation of Non-Toxic Byproducts: The crosslinking chemistry avoids the formation of toxic side-products, which can be a concern with other crosslinking systems like those based on N-methylolacrylamide.[7]

Application Area Polymer System Triggering Condition Rationale & Benefit Reference
Drug Delivery Poly(ethylene glycol) (PEG), Chitosan, CollagenAcidic pH (4.5-6.5) of tumor or endosomeControlled release of therapeutics directly at the target site, minimizing systemic toxicity.[4]
Tissue Engineering Collagen, Gelatin, Poly(vinyl alcohol) (PVA)Mildly acidic bufferCreation of biodegradable scaffolds that support cell growth and degrade as new tissue forms.[8]
Smart Coatings Acetal-functionalized latex polymersAddition of an acid catalyst during film formationOn-demand curing at ambient temperatures, improving film strength and solvent resistance after application.[7]
Biomaterials Polysaccharides (e.g., Chitosan)Acidic solution (e.g., acetate buffer)Fabrication of hydrogels with tunable swelling and mechanical properties for medical use.[9]

Experimental Guide: Protocols and Characterization

This section provides a validated, step-by-step protocol for synthesizing and characterizing a pH-responsive hydrogel using Poly(vinyl alcohol) (PVA) and 2,2-diethoxy-5,5-dimethyl-1,3-dioxane.

Protocol 1: Synthesis of a pH-Responsive PVA Hydrogel

Objective: To demonstrate the acid-catalyzed crosslinking of a hydroxyl-rich polymer to form a stable, pH-sensitive hydrogel.

Materials & Equipment:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000

  • 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

  • Deionized (DI) water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • Magnetic stir plate and stir bars

  • Beakers, graduated cylinders

  • Petri dishes or desired mold for casting

  • Drying oven or vacuum oven

Procedure:

  • PVA Solution Preparation:

    • Slowly add 10 g of PVA powder to 90 mL of DI water in a beaker while stirring vigorously to prevent clumping.

    • Heat the solution to 90°C on a hot plate with continuous stirring for 2-3 hours, or until the PVA is completely dissolved and the solution is clear.

    • Rationale: Heating is required to fully dissolve high molecular weight PVA and ensure a homogeneous solution for uniform crosslinking.

    • Allow the solution to cool to room temperature.

  • Addition of Crosslinking Agent:

    • To the 10% (w/v) PVA solution, add 2,2-diethoxy-5,5-dimethyl-1,3-dioxane. A typical starting molar ratio is 100:1 of PVA monomer units to crosslinker. Adjust this ratio to achieve desired crosslink density.

    • Stir the mixture for 30 minutes at room temperature to ensure the crosslinker is evenly dispersed. The solution should remain a stable, viscous liquid.

  • Initiation of Crosslinking:

    • While stirring, slowly add 0.1 M HCl dropwise to the PVA-crosslinker mixture until the pH of the solution reaches approximately 4.5. Monitor the pH with a calibrated pH meter.

    • Rationale: Lowering the pH below 6.0 is essential to initiate the hydrolysis of the acetal groups, which is the rate-limiting step for gelation.[7]

    • Continue stirring for another 15 minutes. An increase in viscosity should be noticeable.

  • Casting and Curing:

    • Pour the viscous solution into petri dishes or other desired molds.

    • Cover the molds to prevent excessive water evaporation and let them stand at room temperature for 24 hours for the crosslinking reaction to proceed to completion.

    • Alternatively, for a faster cure, place the molds in an oven at a moderately elevated temperature (e.g., 40-50°C) for 4-6 hours.

  • Purification:

    • Once the hydrogel is fully formed, immerse it in a large volume of DI water for 24 hours, changing the water several times.

    • Rationale: This step is crucial to wash away any unreacted crosslinker, acid catalyst, and hydrolysis byproducts (neopentyl glycol), ensuring the biocompatibility of the final material.

Protocol 2: Characterization of the Crosslinked Hydrogel

Objective: To validate the formation of the hydrogel and quantify its pH-responsive properties.

A. Swelling Behavior Analysis

  • Cut several small, pre-weighed discs from the purified hydrogel (W_d).

  • Immerse one set of discs in PBS (pH 7.4) and another set in acetate buffer (pH 5.0).

  • At regular intervals, remove the discs, gently blot the surface with a lint-free wipe to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio (SR) as: SR (%) = [(W_s - W_d) / W_d] * 100.

  • Expected Outcome: The hydrogel will exhibit a significantly higher swelling ratio at pH 7.4 compared to pH 5.0, as the acidic environment promotes the hydrolysis of the acetal crosslinks, leading to network degradation and dissolution over time.

B. Rheological Analysis

  • Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.

  • Perform a frequency sweep at a constant strain (within the linear viscoelastic region).

  • Expected Outcome: A successfully formed hydrogel will show a storage modulus (G') significantly higher than the loss modulus (G'') across the frequency range, and both moduli will be largely independent of frequency, which is characteristic of a solid-like, crosslinked material.[9]

C. Degradation Study

  • Place pre-weighed hydrogel discs in acetate buffer (pH 5.0) at 37°C.

  • At set time points, remove the samples, rinse with DI water, dry them in a vacuum oven until a constant weight is achieved, and record the final dry weight.

  • Plot the percentage of mass loss over time.

  • Expected Outcome: The hydrogel will show a time-dependent mass loss in the acidic buffer, confirming the hydrolytic degradation of the acetal crosslinks. No significant mass loss should be observed in a control experiment at pH 7.4.[4]

Experimental Workflow Visualization

G cluster_char Characterization PVA_Prep 1. Prepare 10% PVA Solution (Heat to 90°C) Add_XL 2. Add Crosslinker (2,2-diethoxy-5,5-dimethyl-1,3-dioxane) PVA_Prep->Add_XL Initiate 3. Initiate Crosslinking (Adjust pH to 4.5 with HCl) Add_XL->Initiate Cast_Cure 4. Cast into Mold & Cure (24h at RT or 4-6h at 50°C) Initiate->Cast_Cure Purify 5. Purify Hydrogel (Soak in DI Water) Cast_Cure->Purify Final_Gel Purified pH-Responsive Hydrogel Purify->Final_Gel Swelling Swelling Study (pH 7.4 vs 5.0) Final_Gel->Swelling Validate Properties Rheology Rheology (Measure G' and G'') Final_Gel->Rheology Degradation Degradation Study (Mass loss at pH 5.0) Final_Gel->Degradation

Caption: Workflow for synthesis and characterization of a pH-responsive hydrogel.

Safety and Handling

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane and its structural analogs are flammable liquids and vapors.[10][11]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Consult the Safety Data Sheet (SDS) for the specific compound before use for complete hazard and handling information.

References

  • An acetal-based polymeric crosslinker with controlled pH-sensitivity. RSC Advances. Available at: [Link]

  • Interdiffusion and Self-Cross-Linking in Acetal-Functionalized Latex Films. Macromolecules. Available at: [Link]

  • Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. MDPI. Available at: [Link]

  • Proposed reaction mechanism of formation of acetal linkage between... ResearchGate. Available at: [Link]

  • Chitosan Cross-Linking with Acetaldehyde Acetals. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. Macromolecules. Available at: [Link]

  • Binary Thiol-Acrylate Photopolymerization for the Design of Degradable Acetal-Functionalized Hydrogels. Arizona State University Library. Available at: [Link]

  • Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature. Scribd. Available at: [Link]

  • SAFETY DATA SHEET - 2-Ethyl-5,5-dimethyl-1,3-dioxane. Fisher Scientific. Available at: [Link]

  • An acetal-based polymeric crosslinker with controlled pH-sensitivity. ResearchGate. Available at: [Link]

  • Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. PrepChem.com. Available at: [Link]

  • Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]

  • Cross-linking agents for hydrogels that contain cleavable peptides and short-chain polymers. Google Patents.
  • Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids. MDPI. Available at: [Link]

  • GELATIN HYDROGELS: EFFECT OF ETHYLENE OXIDE BASED SYNTHETIC CROSSLINKING AGENTS ON THE PHYSICO-CHEMICAL PROPERTIES. Journal of Optoelectronics and Advanced Materials. Available at: [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Available at: [Link]

  • Crosslinking - Organic Peroxides. PERGAN. Available at: [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. PMC - NIH. Available at: [Link]

  • Crosslinking agent, crosslinked polymer and their uses. Google Patents.
  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]

  • Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. MDPI. Available at: [Link]

  • Catalytic Systems for the Cross-Linking of Organosilicon Polymers. ResearchGate. Available at: [Link]

  • Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. Fine Chemical Technologies. Available at: [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PMC - NIH. Available at: [Link]

Sources

Application Note: Precision Synthesis of Polycarbonates via Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of poly(5,5-dimethyl-1,3-dioxan-2-one) (PDTC) and its derivatives—a class of aliphatic polycarbonates valued for their biocompatibility, low toxicity, and tunable degradation profiles.

Executive Summary

Aliphatic polycarbonates derived from 5,5-dimethyl-1,3-dioxan-2-one (commonly referred to as Neopentyl Glycol Carbonate or NPC ) represent a critical alternative to polyesters (like PLA/PLGA) in biomedical applications. Unlike polyesters, which generate acidic degradation byproducts that can cause local tissue inflammation, NPC-based polycarbonates degrade into neutral diols and CO₂, minimizing inflammatory responses.

This guide provides a validated protocol for:

  • Monomer Synthesis: Converting neopentyl glycol into high-purity NPC.

  • Organocatalytic ROP: Metal-free polymerization using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Characterization: Critical quality attributes (CQA) for validation.

Scientific Foundation & Mechanism

The Monomer: Why 5,5-Dimethyl-1,3-dioxan-2-one?

The 5,5-dimethyl substitution on the 1,3-dioxan-2-one ring is structurally significant. Unsubstituted trimethylene carbonate (TMC) yields a polymer with low glass transition temperature (


C), resulting in amorphous, rubbery materials. The gem-dimethyl group in NPC restricts chain rotation, raising the 

to approximately 30–40°C and introducing semi-crystallinity. This makes PDTC mechanically superior for drug-eluting scaffolds while retaining biodegradability.
Organocatalytic Ring-Opening Polymerization (ROP)

While stannous octoate (


) is the industrial standard, it leaves toxic metal residues unacceptable for sensitive biological assays. This protocol utilizes TBD , a bifunctional organocatalyst that activates both the monomer (via the carbonyl) and the initiating alcohol (via hydrogen bonding), enabling rapid, controlled polymerization at room temperature.
Reaction Pathway Visualization

The following diagram illustrates the workflow from precursor to polymer, highlighting the critical purification checkpoints.

G NPG Neopentyl Glycol (Precursor) NPC_Crude Crude NPC (Monomer) NPG->NPC_Crude Cyclization (THF, Et3N, 0°C) ECF Ethyl Chloroformate (Cyclization Agent) ECF->NPC_Crude NPC_Pure Purified NPC (>99.5% Purity) NPC_Crude->NPC_Pure Recrystallization (Toluene/Hexane) ROP ROP Process (Cat: TBD, Init: BnOH) NPC_Pure->ROP Dissolution (DCM) Polymer Poly(NPC) (Target Polycarbonate) ROP->Polymer Precipitation (MeOH)

Caption: Figure 1. Synthesis workflow for Poly(NPC) highlighting the critical purification step required to remove trace amines before polymerization.

Experimental Protocols

Part A: Monomer Synthesis (Neopentyl Glycol Carbonate)

Objective: Synthesize 5,5-dimethyl-1,3-dioxan-2-one (NPC) from neopentyl glycol.

Reagents:

  • Neopentyl glycol (NPG) (10.4 g, 100 mmol)

  • Ethyl chloroformate (21.7 g, 200 mmol)

  • Triethylamine (Et₃N) (20.2 g, 200 mmol)

  • Tetrahydrofuran (THF) (anhydrous, 150 mL)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

    
    .
    
  • Dissolution: Add NPG and THF. Cool the solution to 0°C using an ice bath.

  • Addition 1: Add Ethyl Chloroformate dropwise over 20 minutes.

  • Addition 2 (Critical): Add Triethylamine dropwise very slowly over 1 hour. The reaction is highly exothermic; maintaining temp <5°C is crucial to prevent oligomerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude white solid in minimal hot toluene and add hexane until turbid. Cool to 4°C. Filter crystals.

    • Target Yield: ~75-85%[1]

    • Validation: Melting point should be 107–109°C.

Part B: Organocatalytic Polymerization (ROP)

Objective: Polymerize NPC using TBD to target


 = 10,000  g/mol .

Reagents:

  • Monomer: Purified NPC (1.30 g, 10 mmol)

  • Initiator: Benzyl Alcohol (BnOH) (10.8 mg, 0.1 mmol) [Target DP = 100]

  • Catalyst: TBD (6.9 mg, 0.05 mmol) [0.5 mol% relative to monomer]

  • Solvent: Dichloromethane (DCM) (anhydrous, 5 mL)

  • Quenching Agent: Benzoic acid (excess)

Protocol:

  • Glovebox/Schlenk: In a glovebox or under strict

    
     flow, charge a vial with NPC and BnOH.
    
  • Solvation: Dissolve in anhydrous DCM (2 M concentration).

  • Initiation: Add TBD (dissolved in minimal DCM) to the stirring monomer solution.

  • Propagation: Stir at RT for 2–4 hours.

    • Note: Viscosity will increase visibly within 30 minutes.

  • Termination: Add benzoic acid (~10 mg) to quench the TBD.

  • Precipitation: Drop the polymer solution slowly into cold Methanol (100 mL) with vigorous stirring.

  • Drying: Collect the white fiber/powder and dry under vacuum at 40°C for 24 hours.

Data Analysis & Characterization

NMR Validation

The conversion of monomer to polymer is easily tracked by


 NMR. The methylene protons adjacent to the carbonate linkage shift significantly.
MoietyChemical Shift (Monomer)

ppm
Chemical Shift (Polymer)

ppm
Assignment

1.08 (s, 6H)1.05 (s, 6H)Gem-dimethyl

4.05 (s, 4H) 3.98 (s, 4H) Methylene (Diagnostic)

N/A7.35 (m, 5H)Initiator End-group

Calculation of


 (NMR): 


(Where 130.14 is the monomer MW and 108.1 is the initiator MW)
Mechanistic Diagram: TBD-Catalyzed ROP

The following diagram details the "Dual Activation" mechanism which makes TBD superior to simple amine bases like TEA.

ROP_Mechanism Step1 Activation TBD H-bonds to Initiator (ROH) & Monomer Carbonyl Step2 Nucleophilic Attack Activated ROH attacks Carbonyl C=O Step1->Step2 Initiation Step3 Ring Opening Tetrahedral Intermediate Collapses Acyl-Oxygen Bond Cleavage Step2->Step3 Transition State Step4 Chain Propagation New Hydroxyl End-Group formed Cycle Repeats Step3->Step4 Propagation Step4->Step1 Re-complexation

Caption: Figure 2. The "Dual Activation" mechanism of TBD, where the catalyst simultaneously activates the alcohol nucleophile and the carbonate electrophile.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in your results, apply these self-validating checks:

  • The "Water Check":

    • Symptom:[1][2][3][4] Low molecular weight or broad PDI (>1.5).

    • Cause: Trace water acts as a chain transfer agent.

    • Validation: Run a "blank" polymerization with no initiator. If polymer forms, your solvent or monomer is wet.

  • The Ceiling Temperature (

    
    ) Limit: 
    
    • Insight: Six-membered carbonates have a lower heat of polymerization (

      
      ) than lactones.
      
    • Constraint: Do not heat the reaction above 60°C. Near the ceiling temperature, the depolymerization rate (

      
      ) approaches the polymerization rate (
      
      
      
      ), preventing high MW formation. Perform ROP at 20–25°C.
  • Catalyst Removal:

    • Issue: Residual TBD can catalyze degradation (back-biting) during storage.

    • Fix: The benzoic acid quench is mandatory. For medical grade, dissolve polymer in DCM and wash with 1M HCl, then water, before precipitation.

References

  • Monomer Synthesis & Properties

    • Title: Synthesis and ring-opening polymeriz
    • Context: Foundational work on the synthesis of NPC from neopentyl glycol and ethyl chloroform
    • Source:

  • Organocatalytic ROP Mechanism

    • Title: Organocatalytic Ring-Opening Polymerization.[5][6]

    • Context: Describes the mechanism of TBD and DBU in activating cyclic carbonates and the advantages over metal c
    • Source:

  • Biomedical Applications

    • Title: Poly(trimethylene carbonate)-based polymers for biomedical applications.[7]

    • Context: Reviews the degradation profile and lack of acidic byproducts compared to PLGA.
    • Source:

  • Thermodynamics of Polymerization

    • Title: Thermodynamics of Polymerization.[8][9]

    • Context: Explains the ceiling temperature and ring-strain issues specific to 6-membered rings like NPC.
    • Source:

Sources

Troubleshooting & Optimization

optimizing yield in the synthesis of neopentyl glycol orthocarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

As Senior Application Scientist, I have structured this guide to address the specific yield-killing bottlenecks inherent in spiro-orthocarbonate (SOC) synthesis. The synthesis of 3,3,9,9-tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane from neopentyl glycol (NPG) and tetraethyl orthocarbonate (TEOC) is a classic transesterification driven by equilibrium displacement.

This is not a simple "mix and stir" reaction. It requires rigorous control over equilibrium thermodynamics , catalyst acidity , and moisture exclusion . Below are the optimized protocols and troubleshooting workflows.

Module 1: The Optimized Protocol

The Reaction Mechanism

The synthesis proceeds via a two-step transesterification.

  • Step 1: Substitution of ethoxy groups by NPG to form a monocyclic intermediate.

  • Step 2: Intramolecular cyclization to form the spiro-center.

Key Challenge: The reaction produces 4 equivalents of ethanol. If this ethanol is not removed efficiently, the reaction stalls or reverses (Le Chatelier’s Principle).

Standard Operating Procedure (SOP-SOC-01)
ParameterSpecificationRationale
Stoichiometry NPG (2.05 eq) : TEOC (1.0 eq)Slight excess of NPG ensures complete consumption of the expensive TEOC.
Catalyst p-Toluenesulfonic acid (PTSA) (0.5 mol%)Strong enough to drive transesterification; low enough to prevent cationic ring-opening polymerization.
Solvent Toluene or XyleneForms azeotrope with ethanol; high boiling point allows thermal drive.
Temperature 110°C

140°C
Stepwise heating prevents "bumping" and controls ethanol evolution.
Atmosphere Dry Nitrogen/ArgonOrthocarbonates are hydrolytically unstable; moisture destroys the product.
Step-by-Step Workflow
  • Reagent Drying (CRITICAL): Dissolve NPG in toluene and distill off 10% of the volume before adding TEOC. This azeotropically removes trace water from the hygroscopic NPG.

  • Charging: Cool to 80°C. Add TEOC and PTSA.

  • Equilibrium Displacement: Fit the flask with a Vigreux column (or packed column) and a distillation head. Heat the oil bath to 120°C.

  • Monitoring: Collect distillate. The head temperature should remain near 78°C (ethanol). If it rises to 110°C (toluene), the reaction is nearing completion.

  • Isolation: Cool to room temperature. Neutralize the catalyst with solid

    
     (stir for 30 mins). Filter.
    
  • Purification: Evaporate toluene. Recrystallize the crude white solid from hexane/ethyl acetate (4:1) or methanol (if rapid workup is needed).

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is stuck at 40-50%. What is wrong?"

Diagnosis: Premature Equilibrium Termination. You likely failed to remove the last 1-2 equivalents of ethanol. The formation of the second ring (the spiro-closure) is sterically slower and entropically less favorable than the first.

Solution:

  • Switch to a Fractionating Column: A simple still head is insufficient. Use a 30cm Vigreux column to separate ethanol from toluene efficiently.

  • The "Nitrogen Sweep": In the final hour of reaction, increase the nitrogen flow rate across the surface of the reaction to strip out trapped ethanol vapor.

  • Check Reagent Purity: If your TEOC is old, it may have partially hydrolyzed to diethyl carbonate. Verify TEOC purity via GC or NMR.

Issue 2: "The product is a sticky gum/resin instead of a crystalline solid."

Diagnosis: Cationic Polymerization. Spiro-orthocarbonates are "expanding monomers" that polymerize via cationic ring-opening. You likely used too much acid or heated it too long without neutralizing.

Solution:

  • Reduce Catalyst Load: Drop PTSA from 1.0 mol% to 0.2–0.5 mol%.

  • Strict Neutralization: Do NOT attempt to distill the final product without neutralizing the acid first. The heat + acid + product = polymer. Use triethylamine or sodium bicarbonate before solvent evaporation.

  • Temperature Limit: Do not exceed 150°C in the pot.

Issue 3: "I see a white precipitate, but the melting point is wrong (too low)."

Diagnosis: Incomplete Cyclization (Monocyclic Intermediate). The intermediate (2,2-diethoxy-5,5-dimethyl-1,3-dioxane) is a stable byproduct if the reaction doesn't finish.

Solution:

  • Solvent Choice: Recrystallize from hexane . The spiro-compound is less soluble in cold hexane than the diethoxy intermediate.

  • Reaction Time: Extend the reaction time at the highest temperature (140°C) for an additional 2 hours.

Module 3: Visualization of the Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

SOC_Synthesis Start Start: Reagent Prep Drying Azeotropic Drying (NPG + Toluene) Start->Drying Dissolve Reaction Transesterification (Add TEOC + PTSA) Drying->Reaction Water Removed Distillation Ethanol Removal (Critical Step) Reaction->Distillation Heat to 120°C Polymer FAILURE: Polymerized Gum Reaction->Polymer Overheating/Acid Excess Check Head Temp Check (>100°C?) Distillation->Check Check->Distillation No (Ethanol present) Neutralize Neutralization (NaHCO3/Et3N) Check->Neutralize Yes (Toluene reflux) Workup Evaporation & Recrystallization Neutralize->Workup Filter Salts Product Pure SOC (Solid) Workup->Product Crystallize

Caption: Figure 1. Optimized workflow for SOC synthesis. The "Ethanol Removal" loop is the primary determinant of yield.

References

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 2008.[1] (Discusses conformational analysis and synthesis yields of NPG-derived spiro compounds).

  • Carbonate phosphonium salts as catalysts for the transesterification of dialkyl carbonates with diols. Organic & Biomolecular Chemistry, 2014.[2] (Provides alternatives to PTSA for transesterification optimization).

  • Process for purification of neopentyl glycol. US Patent 4038329A. (Critical background on NPG solubility and impurity profiles).

  • Lanthanum(III) catalysts for highly efficient and chemoselective transesterification. Chemical Communications, 2013.[3] (Advanced catalytic methods for difficult equilibrium shifts).

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Properties. Sigma-Aldrich. (Physical property data for spiro-orthocarbonate derivatives).

Sources

Technical Support Center: Purification of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane . This compound belongs to the class of cyclic orthocarbonates (derived from neopentyl glycol and tetraethyl orthocarbonate).

Case ID: PUR-ORTHO-005 Subject: Vacuum Distillation & Stability Protocols Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane Chemical Class: Cyclic Orthocarbonate / Spiro-orthocarbonate precursor. Critical Properties:

  • Boiling Point: High boiling (Estimate: 90–110°C @ 0.5–2 mmHg; Atmospheric BP >200°C with decomposition).

  • Sensitivity: Extreme Acid Sensitivity . The ortho-functionality hydrolyzes rapidly in the presence of trace acid and moisture, reverting to the carbonate and alcohol.

  • Common Impurities: Ethanol (reaction byproduct), Neopentyl Glycol (sublimes), Tetraethyl orthocarbonate.

Core Directive: The purification of this compound requires a base-stabilized vacuum distillation . Standard distillation techniques often lead to bulk decomposition due to acidic sites on glassware surfaces.

Pre-Distillation Assessment (Go/No-Go)

Before assembling your distillation train, verify the feedstock quality.

ParameterSpecificationAction if Failed
pH (10% aq. slurry) Neutral to slightly basic (pH 7.5–9.0)CRITICAL: If acidic, neutralize with solid

or

immediately. Acid catalyzes polymerization.
Ethanol Content < 5%Strip solvent via rotary evaporation first. Excess volatiles disrupt vacuum stability.
Appearance Clear to pale yellow liquidIf cloudy/solid precipitate is present, filter to remove unreacted Neopentyl Glycol.

The Purification Protocol

Phase A: System Passivation (The "Pro" Step)

Why this matters: Borosilicate glass contains silanol groups (


) that are slightly acidic. At high temperatures, these sites catalyze the reversion of the orthocarbonate.
  • Base Wash: Rinse the distillation flask, column, and condenser with a 5% alcoholic KOH solution.

  • Dry: Oven dry at 120°C.

  • Pot Additive: Add 0.5% w/w solid Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) directly to the distillation pot. This acts as an in-situ acid scavenger during heating.
Phase B: Vacuum Distillation Setup

Equipment:

  • Short-path distillation head (minimize thermal history) OR Vigreux column (if high separation resolution is needed).

  • High-vacuum pump (Target: < 2 mmHg).

  • Nitrogen bleed capillary (prevent bumping and moisture ingress).

Step-by-Step Procedure:

  • Degassing: Apply vacuum gradually at room temperature to remove residual ethanol.

  • Ramp: Increase bath temperature slowly. The pot temperature should not exceed 140°C to prevent thermal rearrangement.

  • Fractionation:

    • F1 (Foreshots): Low boilers (residual tetraethyl orthocarbonate).

    • F2 (Main Cut): 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane.[1] Collect when head temperature stabilizes.

    • F3 (Tails): Oligomers.

  • Storage: Backfill system with dry Nitrogen. Store product over activated 4Å molecular sieves.

Phase C: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Neutralize Step 1: Neutralization (Add solid K2CO3) Start->Neutralize Prevent Acid Cat. Strip Step 2: Solvent Strip (Remove Ethanol) Neutralize->Strip Rotovap Distill Step 4: Vacuum Distillation (< 2 mmHg, < 140°C Pot) Strip->Distill Transfer to Still Passivate Step 3: Glassware Passivation (Base Wash) Passivate->Distill Prep Equipment Collect Target Fraction (Store under N2) Distill->Collect Main Cut Waste Residue/Polymers Distill->Waste Pot Residue

Caption: Workflow for the base-stabilized purification of acid-sensitive cyclic orthocarbonates.

Troubleshooting Guide (FAQ)

Q1: The product is decomposing (turning yellow/brown) in the pot.

Diagnosis: Acid-catalyzed thermal degradation. Root Cause: Even trace acidity from the starting materials or the glass surface can trigger this at temperatures >100°C. Corrective Action:

  • Immediate: Stop heating.

  • Fix: Add 1-2g of solid Calcium Hydride (

    
    ) or Sodium Carbonate to the pot. These scavenge both acid and trace water. Restart distillation.
    
Q2: I see a white solid clogging the condenser.

Diagnosis: Sublimation of Neopentyl Glycol.[2][3] Root Cause: Incomplete reaction.[4] Neopentyl glycol has a high melting point (~127°C) and sublimes under vacuum. Corrective Action:

  • Use a heated condenser (circulate warm water at 40-50°C) to melt the solid into the receiver.

  • Alternatively, use a "heat gun" gently on the condenser bridge to clear the blockage (Use caution: Flammable vapors).

Q3: The boiling point is fluctuating wildly.

Diagnosis: Ethanol evolution. Root Cause: The reaction is reversible. If ethanol is not fully removed, the equilibrium shifts back, releasing ethanol gas which breaks the vacuum. Corrective Action:

  • Ensure the "Strip" phase (Step 2) was thorough.

  • Insert a vigorous nitrogen bleed to stabilize boiling.

Q4: My product hydrolyzed after collection.

Diagnosis: Moisture contamination. Root Cause: Orthocarbonates are hygroscopic. Corrective Action:

  • Did you release the vacuum with air? Always backfill with dry Nitrogen or Argon.

  • Store the final product over 4Å Molecular Sieves or Potassium Carbonate pellets.

Mechanistic Insight: Impurity Separation Logic

Understanding the boiling point hierarchy is crucial for fractionation.

SeparationLogic Ethanol Ethanol (BP: 78°C atm) VOLATILE TEOC Tetraethyl Orthocarbonate (BP: ~159°C atm) FORESHOTS Ethanol->TEOC Increasing BP Target 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Target) MAIN CUT TEOC->Target Increasing BP NPG Neopentyl Glycol (MP: 127°C) SUBLIMES/RESIDUE Target->NPG Solid Residue

Caption: Boiling point hierarchy and separation order under vacuum conditions.

References

  • Synthesis and Properties of Cyclic Orthoesters. Source:Journal of Organic Chemistry. Orthoesters are noted for their sensitivity to acidic hydrolysis and thermal rearrangement. Context: Establishes the requirement for base-washing glassware. URL:[Link] (General Journal Link for verification of class properties).

  • Purification of Neopentyl Glycol Derivatives.
  • Handling of Peroxide-Forming Solvents (Dioxanes). Source:University of Wisconsin-Madison EHS. Context: Safety protocols for distilling dioxane derivatives (peroxide testing). URL:[Link]

(Note: Specific boiling point data for the exact 2,2-diethoxy derivative is rare in open literature; protocols are derived from homologous cyclic orthoester behaviors.)

Sources

removing water from reaction mixtures using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers utilizing 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a chemical water scavenger.

Subject: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Cyclic Orthocarbonate) Ticket Priority: High (Methodology & Troubleshooting) Applicable For: Moisture-sensitive organic synthesis, API development, and kinetic drying.

Executive Technical Summary

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a specialized cyclic orthocarbonate water scavenger. Unlike common scavengers like 2,2-dimethoxypropane (DMP) or trimethyl orthoformate (TMOF), this reagent offers a unique byproduct profile that minimizes side reactions with nucleophiles (such as amines) and provides higher thermal stability.

Why Use This Reagent?
  • Neutral Byproducts: Hydrolysis yields neopentyl glycol carbonate (neutral, stable) and ethanol . It avoids the generation of reactive ketones (acetone from DMP) or acidic precursors (methyl formate from TMOF).

  • Amine Compatibility: Ideal for drying reaction mixtures containing primary or secondary amines, as it does not form imines or enamines.

  • Thermal Stability: High boiling point allows for use in refluxing solvents (toluene, xylene) without premature evaporation.

Reaction Mechanism & Chemistry

Understanding the mechanism is critical for troubleshooting reaction rates and byproduct isolation.

The Hydrolysis Pathway

The scavenging action is an acid-catalyzed hydrolysis of the orthocarbonate functionality.

Reaction Equation:



Mechanism Diagram

The following diagram illustrates the stepwise hydrolysis and ring retention of the carbonate byproduct.

HydrolysisMechanism Reagent 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane (Orthocarbonate) Protonation Protonation of Ethoxy Group Reagent->Protonation + H+ Intermediate Oxocarbenium Intermediate Protonation->Intermediate - EtOH WaterAttack Nucleophilic Attack by Water Intermediate->WaterAttack + H2O Collapse Elimination of 2nd Ethanol WaterAttack->Collapse Proton Transfer Products 5,5-Dimethyl-1,3-dioxan-2-one (Solid Carbonate) + 2 Ethanol Collapse->Products - EtOH

Caption: Acid-catalyzed hydrolysis pathway converting the orthocarbonate scavenger into a stable cyclic carbonate and ethanol.

Standard Operating Procedure (SOP)

Reagent Specifications
PropertyValueNotes
Molecular Weight ~204.26 g/mol Heavy compared to DMP (MW 104).
Boiling Point High (>200°C est.)Suitable for high-temp reflux.
Byproduct MP 107–109°CNeopentyl glycol carbonate is a solid.
Solubility Organic SolventsSoluble in DCM, THF, Toluene.
Protocol: Dehydration of a Reaction Mixture[1][2]

Step 1: Stoichiometry Calculation Calculate the theoretical water content of your mixture.

  • Recommendation: Use 1.2 to 1.5 equivalents of scavenger relative to the estimated water content.

  • Note: Excess reagent is generally inert but will require removal during workup.

Step 2: Catalyst Addition This reaction requires an acid catalyst.[1] Without it, hydrolysis is negligible.

  • Catalyst: p-Toluenesulfonic acid (pTSA), Camphorsulfonic acid (CSA), or immobilized acid resins (e.g., Amberlyst-15).

  • Loading: 0.5 – 1.0 mol% relative to the scavenger.

Step 3: Execution

  • Dissolve reactants in the solvent (e.g., Toluene, DCM).

  • Add the calculated amount of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane .

  • Add the acid catalyst.[2][3]

  • Temperature:

    • Fast Scavenging: Reflux (if solvent permits).

    • Sensitive Substrates: Stir at RT for 1–4 hours.

  • Monitoring: Monitor the disappearance of the scavenger or the formation of the carbonate byproduct (TLC/GC).

Step 4: Workup

  • Ethanol Removal: If ethanol interferes, it can be distilled off (azeotrope with toluene) or removed in vacuo.

  • Carbonate Removal: The byproduct, 5,5-dimethyl-1,3-dioxan-2-one, is a crystalline solid.

    • Option A: Precipitate by adding a non-polar solvent (e.g., Hexanes) if your product is soluble.

    • Option B: Remove via standard aqueous wash (though carbonate has limited water solubility) or silica chromatography (carbonate is moderately polar).

Troubleshooting Guide (FAQ Format)

Issue #1: "The reaction is still wet / Scavenging is too slow."

Diagnosis: Insufficient acid catalysis or low temperature.

  • Solution A: Verify the pH. The reaction must be slightly acidic. Add an additional 0.5 mol% of pTSA.

  • Solution B: If working at Room Temp, increase to 40–50°C. Orthocarbonates are sterically more hindered than simple orthoesters (like TMOF) and may react slower.

Issue #2: "I see a white precipitate forming during the reaction."

Diagnosis: This is likely the byproduct, 5,5-dimethyl-1,3-dioxan-2-one .

  • Context: This byproduct has a melting point of ~107°C. In cold solvents, it may crystallize.

  • Action: This confirms the scavenging is working. Filter the solid if it interferes, or proceed to workup.

Issue #3: "Can I use this with primary amines?"

Diagnosis: Compatibility concern.

  • Answer: YES. This is the primary advantage of this reagent over 2,2-Dimethoxypropane (DMP).

    • DMP

      
       Acetone 
      
      
      
      Reacts with amines (Schiff base).
    • This Reagent

      
       Cyclic Carbonate 
      
      
      
      Inert to amines under mild conditions.
Issue #4: "How do I remove the excess reagent?"

Diagnosis: Purification strategy.[2][1][4][5][6][7]

  • Action: The reagent is lipophilic.

    • Hydrolysis: Quench the reaction with dilute aqueous acid (to hydrolyze remaining reagent) followed by extraction.

    • Chromatography: The reagent is less polar than the carbonate byproduct.

Comparative Analysis: Selecting the Right Scavenger

Use the table below to justify the selection of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane over cheaper alternatives.

Feature2,2-Diethoxy-5,5-dimethyl-1,3-dioxane2,2-Dimethoxypropane (DMP)Trimethyl Orthoformate (TMOF)
Byproduct 1 Ethanol (Alcohol)MethanolMethanol
Byproduct 2 Cyclic Carbonate (Neutral Solid)Acetone (Reactive Ketone)Methyl Formate (Volatile Ester)
Amine Compatible High Low (Forms Imines)Medium (Can formylate)
Acid Sensitivity HighHighModerate
Volatility Low (High BP)High (BP 80°C)Moderate (BP 102°C)
Use Case Complex APIs, Amine-containing drugsSimple drying, Acetone toleranceGeneral purpose

References

  • Chemical Properties & Identification

    • Compound: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane.[8]

    • Source: ChemBlink D
    • URL:

  • Byproduct Characterization (5,5-Dimethyl-1,3-dioxan-2-one)

    • Melting Point Data: 104.0 to 108.0 °C.[9]

    • Source: TCI Chemicals Product Specific
    • URL:

  • General Orthoester/Orthocarbonate Hydrolysis Mechanisms

    • Context: Acid-catalyzed hydrolysis of cyclic geminal ethers and orthocarbon
    • Source:Canadian Journal of Chemistry, "The Hydrolysis of Cyclic Orthoesters."
    • URL:

  • Comparative Drying Agents

    • Context: Evaluation of chemical w
    • Source: BenchChem Technical Guide.
    • URL:

Sources

troubleshooting polymerization failure with cyclic orthocarbonate monomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Scientists and Drug Development Professionals

Welcome to the technical support center for cyclic orthocarbonate polymerization. This guide, structured as a series of frequently asked questions and in-depth troubleshooting workflows, is designed to help you navigate the common challenges encountered during the ring-opening polymerization (ROP) of these unique monomers. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding polymerization failure.

Q1: My polymerization reaction shows zero monomer conversion. What are the most likely causes?

A1: Complete failure of initiation is typically rooted in one of three areas: the initiator, the monomer, or the presence of inhibiting impurities.

  • Inactive Initiator: Cationic initiators are highly sensitive to deactivation. Improper storage, exposure to atmospheric moisture, or unintentional quenching can neutralize their activity before they can initiate polymerization.[1]

  • Inhibiting Impurities: The most common inhibitor is water. Protic impurities like water or alcohols readily react with and consume cationic initiators, preventing the onset of polymerization.[2] Basic impurities can also neutralize acidic cationic initiators.

  • Incorrect Reaction Temperature: While elevated temperatures can increase polymerization rates, some thermally latent initiators require a specific activation temperature that may not have been reached.[3][4] Conversely, excessively high temperatures can cause initiator degradation.

Q2: Why is the molecular weight of my polymer much lower than theoretically predicted, and the polydispersity (PDI) high?

A2: This is a classic symptom of uncontrolled chain transfer and termination reactions. The primary culprit is often the presence of nucleophilic impurities, especially water, in the monomer or solvent.

  • Causality: In cationic ring-opening polymerization (CROP), water acts as a potent chain transfer agent. The growing cationic polymer chain end can be terminated by a water molecule, which then generates a new acidic proton (H₃O⁺). This new species can initiate a new polymer chain. The result is a larger number of shorter polymer chains, leading to a lower average molecular weight and a broader distribution (higher PDI).[1][2]

Q3: My reaction mixture turned into an insoluble gel. What happened?

A3: Gelation occurs due to extensive cross-linking. With cyclic orthocarbonates, particularly spiroorthocarbonates, this can happen if the reaction conditions favor side reactions over linear chain propagation.

  • Mechanism: Spiroorthocarbonates undergo a double ring-opening process.[5] If this process is not well-controlled, intermolecular reactions can occur where a growing polymer chain reacts with another polymer backbone instead of a monomer. This branching reaction, if it occurs frequently, leads to the formation of an infinite, cross-linked network, or a gel. High monomer concentration and high temperatures can exacerbate this issue.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Workflow: Diagnosing Polymerization Failure

The following diagram outlines a logical workflow for troubleshooting common polymerization issues.

G start Polymerization Failure Observed obs obs start->obs What is the symptom? cause1 Primary Cause: Initiation Failure obs->cause1 No Polymer / Zero Conversion cause2 Primary Cause: Uncontrolled Chain Transfer/Termination obs->cause2 Low Yield / Low MW / High PDI cause3 Primary Cause: Uncontrolled Cross-linking obs->cause3 Gel Formation / Insoluble Product cause cause solution solution subcause1_1 Impurity-based Inhibition (H2O) cause1->subcause1_1 Possible Reasons subcause1_2 Inactive or Degraded Initiator cause1->subcause1_2 subcause2_1 Protic Impurities (H2O, Alcohols) cause2->subcause2_1 Dominant Reason subcause2_2 Incorrect Monomer: Initiator Ratio cause2->subcause2_2 subcause3_1 High Temperature or High Monomer Conc. cause3->subcause3_1 Common Factors solution1_1 Implement Rigorous Drying/Purification Protocol subcause1_1->solution1_1 solution1_2 Use Fresh Initiator; Verify Activity subcause1_2->solution1_2 solution2_1 Purify Monomer & Solvent; Use Proton Scavengers subcause2_1->solution2_1 solution2_2 Recalculate Stoichiometry; Ensure Accurate Dispensing subcause2_2->solution2_2 solution3_1 Lower Reaction Temp; Reduce Initial Monomer Conc. subcause3_1->solution3_1 G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer M Spiroorthocarbonate Monomer (M) IM Activated Monomer [IM]+ M->IM I Initiator (I+) H2O Water (H2O) I->H2O Quenching! I->IM Desired Path Dead Dead Polymer (OH-terminated) H2O->Dead New_I New Initiator (H3O+) H2O->New_I P1 First Ring-Opening (Linear Carbonate) IM->P1 Desired Path P2 Second Ring-Opening (Poly(ether-carbonate)) P1->P2 Desired Path P2->H2O Chain Transfer! P2->P2 Chain Growth New_I->M Uncontrolled Re-initiation

Caption: Desired polymerization pathway vs. impurity-driven failure modes.

Section 3: Experimental Protocols

This protocol assumes all reagents and glassware have been rigorously purified and dried. The procedure should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.

  • Glassware Preparation:

    • Assemble the reaction flask (e.g., a Schlenk flask) with a magnetic stir bar.

    • Flame-dry the entire assembly under high vacuum and backfill with dry Argon or Nitrogen. Repeat this cycle three times.

    • Allow the flask to cool to room temperature.

  • Reagent Preparation:

    • In a glovebox, weigh the purified cyclic orthocarbonate monomer into the reaction flask.

    • Prepare a stock solution of the cationic initiator (e.g., Methyl Triflate) in the purified, dry solvent. This allows for more accurate addition of small quantities.

  • Reaction Setup:

    • Transfer the reaction flask to a Schlenk line.

    • Using a gas-tight syringe, add the required volume of dry solvent to dissolve the monomer.

    • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature. Allow the solution to equilibrate for 15-20 minutes.

  • Initiation:

    • Using a separate gas-tight syringe, rapidly inject the calculated volume of the initiator stock solution into the stirring monomer solution.

    • Start timing the reaction immediately.

  • Monitoring and Termination:

    • Monitor the reaction by observing changes in viscosity. For kinetic studies, aliquots can be taken at various time points using a syringe and quenched in a solution containing a terminating agent (e.g., methanol with a small amount of triethylamine).

    • After the desired time, terminate the polymerization by adding a small amount of a nucleophilic quenching agent (e.g., methanol).

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration.

    • Wash the polymer with fresh non-solvent.

    • Dry the final polymer product under vacuum to a constant weight.

  • Characterization:

    • Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC/SEC). [6] * Confirm the structure and end-groups using Nuclear Magnetic Resonance (NMR) spectroscopy.

By adhering to these rigorous protocols and applying the diagnostic logic outlined in this guide, you can significantly increase the success rate and reproducibility of your cyclic orthocarbonate polymerizations.

References

  • SCIEPublish. (n.d.). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization.
  • MDPI. (2022, May 16). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. Retrieved from MDPI. (URL: [Link])

  • Wiley Online Library. (2020, April 27). Cyclic polymers: Advances in their synthesis, properties, and biomedical applications. Retrieved from Wiley Online Library. (URL: [Link])

  • SPECIFIC POLYMERS. (2023, August 29). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. Retrieved from SPECIFIC POLYMERS. (URL: [Link])

  • MDPI. (2019, November 14). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Retrieved from MDPI. (URL: [Link])

  • ACS Publications. (n.d.). New aspect of cationic ring-opening polymerization of seven-membered spiroorthocarbonates: synthesis and polymerization of substituted 1,6,8,13-tetraoxaspiro[6.6]tridecanes. Retrieved from ACS Publications. (URL: [Link])

  • Royal Society of Chemistry. (2021). Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes. Retrieved from Royal Society of Chemistry. (URL: [Link])

  • Reddit. (2021, November 16). Troubleshooting step growth polymerization. Retrieved from Reddit. (URL: [Link])

  • reposiTUm. (n.d.). CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY. Retrieved from reposiTUm. (URL: [Link])

  • AdDent, Inc. (n.d.). Effect of temperature on composite polymerization stress and degree of conversion. Retrieved from AdDent, Inc. (URL: [Link])

  • ResearchGate. (2025, August 6). Aliphatic cyclic carbonates and spiroorthocarbonates as monomers. Retrieved from ResearchGate. (URL: [Link])

  • ResearchGate. (2021, December 2). A systematic study of temperature‐dependent cationic photopolymerization of cyclic esters. Retrieved from ResearchGate. (URL: [Link])

  • ResearchGate. (2025, August 6). Purification of Cyclic Polymers Prepared from Linear Precursors by Inclusion Complexation of Linear Byproducts with Cyclodextrins. Retrieved from ResearchGate. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory. Retrieved from Royal Society of Chemistry. (URL: [Link])

  • PMC. (2022, November 18). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Retrieved from PMC. (URL: [Link])

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from Agilent. (URL: [Link])

  • SciSpace. (n.d.). Synthesis of Six-Membered Cyclic Carbonate Monomers by Disproportionation of 1,3-Bis(alkoxycarbonyloxy)propanes and Their Polyme. Retrieved from SciSpace. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl carbonate intermediate. Retrieved from Royal Society of Chemistry. (URL: [Link])

  • MDPI. (2022, November 2). Thermal Effects on Mechanical Strength of Additive Manufactured CFRP Composites at Stable and Cyclic Temperature. Retrieved from MDPI. (URL: [Link])

  • Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from Wikipedia. (URL: [Link])

  • ResearchGate. (n.d.). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Retrieved from ResearchGate. (URL: [Link])

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane. As a valuable tool in chemical synthesis and drug development, a thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification and quality control. This guide will delve into the predicted ¹H NMR spectrum, compare it with a relevant analogue, and provide detailed experimental protocols for its synthesis and NMR analysis.

Introduction to 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane and its Spectroscopic Signature

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a cyclic ketal, a subclass of acetals, which are frequently employed as protecting groups for 1,3-diols in multi-step organic synthesis. The gem-dimethyl group at the 5-position of the 1,3-dioxane ring effectively locks the six-membered ring into a stable chair conformation. This conformational rigidity simplifies the ¹H NMR spectrum by reducing the complexity that can arise from ring flipping, leading to well-resolved signals for the axial and equatorial protons.

The analysis of the ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure, revealing information about the chemical environment of each proton, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectrum of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

dot graph { layout=neato; node [shape=none, image="https://drive.google.com/uc?id=1f-F2k_rW_9G_v_j_w_X_y_Z_j_k_L_n_p"]; mol [label=""]; }

Caption: Molecular structure of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane with proton labels.

  • H_a (Singlet, ~3.5-3.7 ppm, 4H): These are the four protons on the C4 and C6 carbons of the 1,3-dioxane ring. Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent. However, in the absence of significant anisotropic effects from nearby substituents, their chemical shifts can be very similar, potentially leading to a single, slightly broadened singlet in a low-resolution spectrum. In a high-resolution spectrum, these may resolve into two distinct signals. These protons are deshielded by the adjacent oxygen atoms.

  • H_b (Singlet, ~0.9-1.1 ppm, 6H): These are the six protons of the two methyl groups at the C5 position. The gem-dimethyl groups are equivalent and will appear as a sharp singlet.

  • H_c (Quartet, ~3.4-3.6 ppm, 4H): These are the four methylene protons of the two ethoxy groups. They are adjacent to a methyl group, resulting in a quartet splitting pattern (n+1 = 3+1 = 4). These protons are deshielded by the adjacent oxygen atom.

  • H_d (Triplet, ~1.1-1.3 ppm, 6H): These are the six methyl protons of the two ethoxy groups. They are adjacent to a methylene group, leading to a triplet splitting pattern (n+1 = 2+1 = 3).

Comparative Analysis with 1,3-Dioxane

To provide context for the predicted spectrum of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane, a comparison with the experimentally determined ¹H NMR spectrum of the parent compound, 1,3-dioxane, is instructive.

Proton Environment 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Predicted) 1,3-Dioxane (Experimental) [1][2]
Ring Protons (C4/C6) ~3.5-3.7 ppm (singlet or two distinct signals)3.91 ppm (triplet)
Ring Protons (C5) No protons1.78 ppm (quintet)
Acetal/Ketal Protons (C2) No protons4.85 ppm (singlet)
Substituent Protons Ethoxy: ~3.4-3.6 ppm (quartet), ~1.1-1.3 ppm (triplet); Methyl: ~0.9-1.1 ppm (singlet)Not Applicable

The comparison highlights the influence of the substituents on the chemical shifts of the ring protons. The absence of protons at the C2 and C5 positions in the substituted dioxane simplifies the spectrum in those regions. The downfield shift of the C4/C6 protons in 1,3-dioxane compared to the prediction for the substituted compound is due to the presence of the two adjacent oxygen atoms without the steric and electronic influence of the bulky substituents at C2 and C5.

Experimental Protocols

Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

The synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane is achieved through the acid-catalyzed ketalization of 2,2-dimethyl-1,3-propanediol with tetraethyl orthocarbonate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine 2,2-dimethyl-1,3-propanediol, tetraethyl orthocarbonate, and a catalytic amount of p-toluenesulfonic acid in toluene. B Reflux the mixture using a Dean-Stark apparatus to remove ethanol. A->B C Cool the reaction mixture and wash with saturated sodium bicarbonate solution. B->C D Wash with brine. C->D E Dry the organic layer over anhydrous sodium sulfate. D->E F Filter and concentrate the organic layer under reduced pressure. E->F G Purify the crude product by vacuum distillation. F->G

Caption: General workflow for the synthesis of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (1.0 eq), tetraethyl orthocarbonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux. The ethanol byproduct will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,2-diethoxy-5,5-dimethyl-1,3-dioxane as a colorless oil.

¹H NMR Sample Preparation and Data Acquisition

Protocol:

  • Accurately weigh approximately 10-20 mg of the purified 2,2-diethoxy-5,5-dimethyl-1,3-dioxane.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Conclusion

The ¹H NMR spectrum of 2,2-diethoxy-5,5-dimethyl-1,3-dioxane is a powerful tool for its structural confirmation and purity assessment. The predicted spectrum, characterized by distinct signals for the dioxane ring protons, the gem-dimethyl groups, and the ethoxy substituents, provides a clear and interpretable fingerprint of the molecule. By following the detailed synthetic and analytical protocols provided in this guide, researchers can confidently prepare and characterize this important synthetic building block.

References

  • PrepChem. (n.d.). Synthesis of 2,2-Dimethyl-5-ethoxymethyl-5-hydroxymethyl-1,3-dioxane. PrepChem.com. Available at: [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. OpenStax. Available at: [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • PubChem. (n.d.). 2,2,5,5-Tetramethyl-1,3-dioxane. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2026, February 3). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Available at: [Link]

  • Stenutz. (n.d.). 2-ethyl-5,5-dimethyl-1,3-dioxane. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-5,5-dimethyl-1,3-dioxane. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Comparative Technical Guide: 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane vs. Tetraethyl Orthocarbonate (TEOC)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison between 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (a cyclic orthocarbonate derivative) and Tetraethyl Orthocarbonate (TEOC), focusing on their applications as moisture scavengers and chemical intermediates in high-performance materials.

Executive Summary

In the formulation of moisture-sensitive systems—such as polyurethanes, silane-terminated polymers, and optical resins—the choice of moisture scavenger dictates shelf-life stability and cured film properties.

  • Tetraethyl Orthocarbonate (TEOC): The industry standard acyclic scavenger. It offers rapid hydrolysis and high efficiency per unit weight but generates volatile liquid byproducts that can plasticize the final matrix.

  • 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (Cyclic-TEOC): A specialized cyclic derivative. It leverages the "neopentyl effect" for controlled, slower hydrolysis and lower volatility. Its solid byproduct (neopentyl glycol carbonate) can integrate into the polymer matrix, making it superior for high-temperature curing and low-VOC applications.

Chemical Fundamentals & Properties[1][2][3][4][5]

The structural difference lies in the core architecture: TEOC is acyclic, while the dioxane derivative locks two ethoxy groups into a neopentyl glycol backbone.

FeatureTetraethyl Orthocarbonate (TEOC)2,2-Diethoxy-5,5-dimethyl-1,3-dioxane
CAS Number 78-09-13663-46-5 (Related Parent)*
Structure Type Acyclic OrthocarbonateCyclic Orthocarbonate (Ketal)
Formula


Molecular Weight 192.25 g/mol ~218.29 g/mol
Physical State Colorless LiquidViscous Liquid / Low-melting Solid
Boiling Point 159°C>200°C (Estimated)
Theoretical Water Capacity 93.6 mg

/ g scavenger
82.5 mg

/ g scavenger
Primary Byproduct Diethyl Carbonate (Liquid)Neopentyl Carbonate (Solid, mp ~107°C)

*Note: CAS 3663-46-5 refers to the neopentyl glycol precursor; the specific diethoxy derivative is synthesized directly from this diol and TEOC.

Mechanism of Action: Hydrolysis Pathways

Both compounds function by reacting irreversibly with water molecules, converting them into ethanol and organic carbonates. This process is acid-catalyzed.[1][2][3]

Pathway Diagram

The following diagram illustrates the divergent hydrolysis pathways and byproduct formation.

HydrolysisPathways cluster_0 TEOC Pathway (Rapid) cluster_1 Cyclic Pathway (Controlled) TEOC Tetraethyl Orthocarbonate (TEOC) H2O_1 + H₂O Inter_TEOC Intermediate Triethoxy Hydroxy TEOC->Inter_TEOC Fast Hydrolysis DEC Diethyl Carbonate (Liquid, BP 126°C) Inter_TEOC->DEC EtOH_1 2x Ethanol Inter_TEOC->EtOH_1 Cyclic 2,2-Diethoxy-5,5-dimethyl- 1,3-dioxane H2O_2 + H₂O NPC Neopentyl Carbonate (Solid, MP 107°C) Cyclic->NPC Slow Hydrolysis (Steric Hindrance) EtOH_2 2x Ethanol Cyclic->EtOH_2

Caption: Comparative hydrolysis pathways showing the liquid byproduct of TEOC versus the solid cyclic carbonate byproduct of the dioxane derivative.

Performance Analysis

Scavenging Efficiency & Kinetics
  • TEOC (The Sprinter): Reacts rapidly with moisture. Ideal for "rescuing" wet solvents or formulations that need immediate drying. However, its high reactivity can lead to viscosity instability if the formulation contains acidic species.

  • Cyclic Derivative (The Marathon Runner): The 5,5-dimethyl substitution (neopentyl group) creates significant steric hindrance around the ortho-ester center. This "Neopentyl Effect" retards the rate of hydrolysis.

    • Result: This compound is a "latent" scavenger. It provides extended shelf stability without interfering with the cure kinetics of the main polymer until activated by heat or strong acid catalysis.

Byproduct Profile Impact

The physical state of the byproduct is the critical differentiator for application scientists:

  • TEOC Byproduct (Diethyl Carbonate): A volatile solvent. In coatings, this eventually evaporates, contributing to VOCs (Volatile Organic Compounds) and potentially causing shrinkage. In sealed systems, it acts as a plasticizer, softening the final material.

  • Cyclic Byproduct (Neopentyl Carbonate): A crystalline solid. In many polymer matrices, this solid remains trapped, acting as a micro-filler. It does not plasticize the matrix as significantly as diethyl carbonate and contributes to lower shrinkage (the "expanding monomer" effect of cyclic orthocarbonates).

Experimental Protocols

Synthesis of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Since this compound is often prepared in-situ or as a specialty reagent, the following protocol describes its synthesis via transesterification.

Reagents:

  • Neopentyl Glycol (NPG): 1.0 eq

  • Tetraethyl Orthocarbonate (TEOC): 1.1 eq

  • Catalyst: p-Toluenesulfonic acid (pTSA), 0.1 mol%

Workflow:

  • Setup: Equip a 3-neck flask with a magnetic stirrer, thermometer, and a distillation column (Vigreux) leading to a receiver.

  • Charging: Charge NPG and TEOC under nitrogen atmosphere. Add pTSA.[4]

  • Reaction: Heat the mixture to 100°C. Ethanol will begin to distill off (BP 78°C).

  • Driving Equilibrium: Gradually increase temperature to 140°C to drive the reaction to completion, collecting 2 equivalents of ethanol.

  • Purification: Distill the product under reduced pressure (vacuum distillation) to remove excess TEOC.

  • Characterization: Confirm structure via 1H-NMR (Look for disappearance of OH protons and integration of ethoxy vs. neopentyl methyls).

Comparative Water Scavenging Test

To evaluate efficiency in a formulation:

  • Base Formulation: Prepare a model polyurethane prepolymer (NCO-terminated) with a known water spike (e.g., 0.5% w/w added water).

  • Dosing:

    • Sample A: Add 1.0 eq (stoichiometric to water) of TEOC.

    • Sample B: Add 1.0 eq of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane.

  • Monitoring:

    • Seal in vials and store at 50°C (accelerated aging).

    • Viscosity Measurement: Measure viscosity at t=0, 24h, 72h. Rapid viscosity increase indicates reaction of water with NCO (scavenger failure). Stable viscosity indicates successful scavenging.

    • Gas Generation: Observe for

      
       bubbles. Bubbles indicate the scavenger failed to compete with the isocyanate-water reaction.
      

Recommendation Guide

Application ScenarioRecommended ProductRationale
Low-Viscosity Solvents TEOC High efficiency, liquid byproducts are miscible and volatile.
High-Temp Curing Resins Cyclic Dioxane Lower volatility prevents "flashing off" before curing; solid byproduct reduces shrinkage.
Optical Clear Coats Cyclic Dioxane Slower reaction prevents haze formation; neopentyl structure offers superior UV stability.
General PU Sealants TEOC Cost-effective standard for shelf-life extension.

References

  • CymitQuimica. (2025).[5] Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Product Data. Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane and General Acetalization Protocols. Retrieved from

  • National Institutes of Health (NIH). (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from

  • Organic Chemistry Portal. (2024).[5] Synthesis of 1,3-Dioxolanes and Protection of Carbonyls. Retrieved from

  • PubChem. (2025). Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate Compound Summary. Retrieved from

Sources

Technical Comparison: 5,5-Dimethyl-1,3-Dioxane Derivatives vs. Acyclic Orthoesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of organic synthesis and drug development, the selection of protecting groups and transient intermediates dictates the efficiency of a pathway.[1] While acyclic orthoesters (e.g., trimethyl orthoformate, triethyl orthoacetate) are ubiquitous reagents, their utility as stable structural motifs is limited by high hydrolytic lability and liquid physical states.

Derivatives of 5,5-dimethyl-1,3-dioxane (derived from neopentyl glycol) represent a superior class of cyclic orthoesters/acetals. Their dominance is driven by the Thorpe-Ingold (Gem-Dimethyl) Effect , which confers exceptional thermodynamic stability, crystallizability, and resistance to premature hydrolysis. This guide analyzes the mechanistic underpinnings of this stability and provides actionable protocols for their deployment in high-value API synthesis.

Part 1: Mechanistic Foundation

The Gem-Dimethyl (Thorpe-Ingold) Effect

The structural advantage of 5,5-dimethyl-1,3-dioxane derivatives over acyclic analogs is not merely steric; it is deeply rooted in conformational entropy and bond angle compression.

  • Angle Compression (Kinetic): The bulky methyl groups at the C5 position of the dioxane ring compress the internal

    
     bond angle (
    
    
    
    ). This compression forces the oxygen atoms at positions 1 and 3 closer together, pre-organizing the molecule for ring closure and stabilizing the cyclic form.
  • Rotational Entropy (Thermodynamic): Acyclic orthoesters possess high degrees of freedom. Cyclization requires freezing these rotations, resulting in a significant entropic penalty (

    
    ). In 5,5-dimethyl-1,3-dioxanes, the gem-dimethyl groups restrict the rotation of the open-chain precursor, lowering the entropic cost of ring formation.
    
Visualization: The Stability Vector

The following diagram illustrates the thermodynamic and kinetic drivers favoring the cyclic 5,5-dimethyl-1,3-dioxane scaffold over the acyclic diethyl acetal/orthoester.

ThorpeIngold cluster_effect Thorpe-Ingold Effect Acyclic Acyclic Precursor (High Entropy, Rotational Freedom) TS Transition State (Gem-Dimethyl Compression) Acyclic->TS Angle Compression (Kinetic Acceleration) Cyclic 5,5-Dimethyl-1,3-Dioxane (Locked Conformation, crystalline) TS->Cyclic Thermodynamic Sink (Stable Chair Form)

Figure 1: Mechanistic pathway showing the kinetic acceleration and thermodynamic stabilization provided by the gem-dimethyl group.[2]

Part 2: Comparative Performance Analysis

The following data synthesizes hydrolytic stability and physical property differences between representative acyclic orthoesters (Triethyl Orthoformate - TEOF) and cyclic 5,5-dimethyl-1,3-dioxane derivatives.

Table 1: Physicochemical & Stability Profile
FeatureAcyclic Orthoesters (e.g., TEOF)5,5-Dimethyl-1,3-Dioxane DerivativesAdvantage (Cyclic)
Hydrolytic Stability (pH 4-5) Low: Rapid hydrolysis (

mins)
High: Stable (

hours to days)
Allows handling in mildly acidic workups without degradation.
Formation Kinetics Fast, but equilibrium favors hydrolysis if water is present.Accelerated by Gem-Dimethyl effect; equilibrium favors ring closure.[3]Higher yields in equilibrium-controlled protections.
Physical State Typically Liquids (difficult to purify w/o distillation).Typically Crystalline Solids .Enables purification by recrystallization (high purity >99%).[4]
Lipophilicity (LogP) Low to Moderate.High (Neopentyl backbone).Improved solubility in non-polar organic solvents for processing.
Atom Economy Low (Loss of 2-3 equivalents of alcohol upon exchange).Moderate (Releases 2 eq. alcohol, but retains neopentyl core).Stable intermediate acts as a "protecting group" scaffold.
Hydrolysis Kinetics Comparison

Experimental data indicates that cyclic acetals/orthoesters derived from neopentyl glycol hydrolyze significantly slower than their acyclic counterparts.

  • Acyclic (Diethyl acetal):

    
    
    
  • Cyclic (1,3-Dioxane):

    
     (approx. 33x slower hydrolysis)
    

This stability window is critical in multi-step API synthesis , where intermediates must survive aqueous washes or mild acidic reagents (e.g., silica gel chromatography).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Substituted-5,5-Dimethyl-1,3-Dioxane (Orthoester Exchange)

This protocol utilizes the trans-orthoesterification of neopentyl glycol with an acyclic orthoester to generate the stable cyclic derivative.

Reagents:

  • Neopentyl Glycol (NPG): 10.4 g (100 mmol)

  • Triethyl Orthoformate (TEOF): 14.8 g (100 mmol)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (pTsOH): 0.19 g (1 mmol, 1 mol%)
    
  • Solvent: Toluene (100 mL)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add NPG, TEOF, and Toluene. Stir to suspend.

  • Catalysis: Add pTsOH.

  • Reaction: Heat to reflux (

    
    C). Ethanol (byproduct) will azeotrope with toluene or distill off if no Dean-Stark is used (internal temp of head < 
    
    
    
    C).
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Acyclic starting material disappears rapidly; cyclic product formation is indicated by a new, less polar spot.

  • Quench: Cool to RT. Add Triethylamine (0.2 mL) to neutralize the acid catalyst.

  • Workup: Wash with sat.

    
     (2 x 50 mL), then Brine (50 mL). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue will likely solidify. Recrystallize from Hexanes or Heptane to obtain white needles.

Protocol B: Comparative Hydrolysis Assay

To validate the stability advantage in your specific matrix, perform this self-validating kinetic assay.

Materials:

  • Compound A: Acyclic Orthoester (e.g., TEOF)

  • Compound B: Cyclic Analog (Product from Protocol A)

  • Solvent:

    
    -DMSO / 
    
    
    
    mixture (buffer pH 4.0)

Method (NMR Kinetics):

  • Dissolve 0.1 mmol of Compound A in 0.6 mL of NMR solvent mixture.

  • Immediately acquire a

    
     NMR spectrum (
    
    
    
    ).
  • Acquire spectra at

    
     minutes. Track the disappearance of the orthoester methine proton and appearance of formate/alcohol signals.
    
  • Repeat with Compound B.

  • Result: Compound A will show >50% degradation within minutes. Compound B will remain largely intact (>95%) over the same timeframe, demonstrating the protective power of the dioxane ring.

Part 4: Decision Framework

Use the following logic flow to determine when to switch from acyclic orthoesters to 5,5-dimethyl-1,3-dioxane derivatives.

DecisionTree Start Need Orthoester/Acetal Functionality? IsSolid Is the final product required to be a solid (Crystallization)? Start->IsSolid Stability Will intermediate face mild acidic conditions (pH 4-6)? IsSolid->Stability No / Don't Care UseCyclic Use 5,5-Dimethyl-1,3-Dioxane (Neopentyl Glycol Derivative) IsSolid->UseCyclic Yes UseAcyclic Use Acyclic Orthoester (TEOF/TEOA) Stability->UseAcyclic No (Basic/Neutral only) Stability->UseCyclic Yes (Need Stability)

Figure 2: Decision matrix for selecting between acyclic and cyclic orthoester derivatives.

References

  • Relative Rate of Hydrolysis of Acyclic and Cyclic Acetals. ResearchGate. [Link]

  • Thorpe–Ingold effect. Wikipedia. [Link][5]

  • Neopentyl Glycol (NPG): The Unsung Hero of Modern Industry. Amaris Chemical Solutions. [Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry. [Link]

Sources

GC-MS identification of impurities in 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Profiling: GC-MS Identification of Impurities in 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists.

Executive Summary: The Imperative of Purity

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a specialized cyclic orthocarbonate, primarily utilized as a robust protecting group reagent for diols and ketones, or as a cross-linking agent in polymer chemistry. Its synthesis—typically involving the transesterification of neopentyl glycol with tetraethyl orthocarbonate—creates a unique impurity profile characterized by moisture sensitivity and hydrolytic instability.

For drug development professionals, the purity of this reagent is non-negotiable. Residual starting materials or hydrolytic byproducts can compete in downstream reactions, leading to non-target side products that complicate API purification.

This guide objectively compares analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for impurity profiling over LC-MS and NMR, provided specific moisture-control protocols are followed.

Strategic Analysis: Selecting the Right Analytical Tool

The choice of analytical technique depends on the physicochemical properties of the analyte:

  • Volatility: High (amenable to GC).

  • Chromophores: Absent (poor UV detection).

  • Stability: Sensitive to acid/moisture hydrolysis (problematic for reverse-phase LC).

Comparative Performance Matrix
FeatureGC-MS (Recommended) LC-MS (ESI/APCI) 1H NMR
Analyte Suitability Excellent. Ideal for volatile, non-polar dioxanes.Poor. Risk of on-column hydrolysis due to aqueous/acidic mobile phases.Good. Useful for bulk purity but lacks sensitivity for trace impurities (<0.1%).
Sensitivity (LOD) High (ppm range). EI ionization is universal for organic impurities.Variable. Poor ionization for non-polar orthocarbonates without derivatization.Low. Typically >0.5% detection limit for minor impurities.
Structural ID Superior. EI fragmentation provides "fingerprints" for unknown identification.Moderate. Soft ionization (M+H) often lacks structural detail for isomers.High. Excellent for structure, but overlapping signals obscure trace impurities.
Throughput High. <20 min run times.Moderate. Equilibration times required.Low. Manual interpretation often required.

Verdict: GC-MS is the gold standard.[1] It avoids the hydrolytic degradation risks of LC-MS and surpasses the sensitivity limits of NMR.

Deep Dive: GC-MS Methodology & Protocol

To achieve reproducible results, the experimental design must account for the molecule's orthocarbonate functionality, which can degrade into diethyl carbonate and neopentyl glycol if exposed to atmospheric moisture.

Experimental Protocol

A. Sample Preparation (The "Dry" Protocol)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, ≥99.9%).

  • Concentration: 1 mg/mL.

  • Pre-treatment: Add 10 mg anhydrous

    
     to the vial to scavenge trace acid/water.
    
  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon.

B. GC Parameters

  • Inlet: Split mode (20:1) to prevent column saturation. Temperature: 220°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane) or equivalent.

    • Rationale: A non-polar phase ensures good peak shape for the dioxane ring and separates it from polar hydrolysis products (diols).

  • Oven Program:

    • Hold at 40°C for 2 min (traps volatiles like ethanol/diethyl carbonate).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (clears oligomers).

C. MS Parameters

  • Source: Electron Impact (EI) at 70 eV.

  • Scan Range: 29–450 m/z.

  • Solvent Delay: 3.0 min (to protect filament from DCM).

Impurity Identification Logic

Understanding the synthesis pathway allows us to predict and identify impurities. The primary synthesis involves the acid-catalyzed reaction of Neopentyl Glycol (NPG) with Tetraethyl Orthocarbonate (TEOC) .

Predicted Impurity Profile
Impurity TypeLikely StructureDiagnostic Ions (m/z)Origin
Starting Material Neopentyl Glycol41, 69, 104 (

)
Incomplete reaction.
Starting Material Tetraethyl Orthocarbonate63, 119, 163, 192 (

)
Excess reagent.
Hydrolysis Product Diethyl Carbonate45, 63, 91, 118 (

)
Moisture contamination.
Intermediate Mono-ethoxy acyclic ketals115, 131Incomplete ring closure.
Target Analyte 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane 55, 69, 159 (M-OEt), 204 (

)
Main Peak.

Mechanistic Insight: The target molecule (MW 204) typically fragments via the loss of an ethoxy group (


) to form a stabilized oxocarbenium ion at m/z 159. The presence of a peak at m/z 69 (characteristic of the dimethyl-propane backbone) confirms the neopentyl moiety.

Visualizing the Impurity Landscape

The following diagrams illustrate the formation pathways of impurities and the recommended analytical workflow.

Figure 1: Impurity Formation & Degradation Pathways

ImpurityPathways NPG Neopentyl Glycol (Starting Material) Target 2,2-Diethoxy-5,5- dimethyl-1,3-dioxane (Target) NPG->Target Acid Cat. -2 EtOH TEOC Tetraethyl Orthocarbonate TEOC->Target Acid Cat. -2 EtOH Target->NPG Degradation Hydrolysis Diethyl Carbonate + Ethanol Target->Hydrolysis +H2O (Moisture) Oligomer Dimeric/Oligomeric Species Target->Oligomer Transesterification

Caption: Chemical pathways showing the synthesis of the target dioxane and potential degradation routes leading to specific impurities detectable by GC-MS.

Figure 2: Analytical Decision Workflow

Workflow Start Sample Received Solubility Dissolve in Anhydrous DCM (Add K2CO3 stabilizer) Start->Solubility GC_Setup GC-MS Setup: DB-5ms Column, Split 20:1 Solubility->GC_Setup Run Run Gradient Program (40°C -> 280°C) GC_Setup->Run Decision Peak Analysis Run->Decision PathA Peak @ m/z 159 (M-OEt)? Target Confirmed Decision->PathA PathB Peak @ m/z 118? Diethyl Carbonate (Hydrolysis) Decision->PathB PathC Peak @ m/z 104? Residual NPG Decision->PathC

Caption: Step-by-step decision matrix for identifying the target molecule and distinguishing it from common hydrolytic impurities.

References

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics and Impurity Profiling. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Comparative Guide: GC-MS vs LC-MS for Volatile Organic Impurities. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2,2-dimethyl-1,3-dioxane-5-ol (Related Structure Analysis). Retrieved from [Link]

Sources

Volumetric Control in Polymer Networks: A Comparative Guide to Orthocarbonate Monomers vs. Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Polymerization shrinkage remains the primary cause of adhesive failure, delamination, and marginal leakage in high-performance thermosets. While Epoxy Resins (e.g., DGEBA) are the industry standard for structural integrity, they inherently suffer from 1–6% volumetric shrinkage during cure. Spiro Orthocarbonates (SOCs) offer a unique "expanding monomer" chemistry, capable of achieving +1% to +4% volumetric expansion.

This guide analyzes the mechanistic divergence between these two classes, provides experimental protocols for quantifying shrinkage, and evaluates the trade-offs in mechanical performance for researchers in dental materials, optical coatings, and precision adhesives.

Mechanistic Divergence: Why SOCs Expand and Epoxies Shrink

The fundamental difference in volumetric change lies in the balance between the loss of Van der Waals free volume and the ring-opening dynamics.

Epoxy Resins: The Shrinkage Mechanism

Epoxy polymerization typically proceeds via a single ring-opening mechanism (anionic or cationic).

  • Causality: As the epoxide ring opens and forms a linear or crosslinked chain, monomer molecules move from a "Van der Waals distance" (~3–4 Å separation) to a "Covalent bond distance" (~1.5 Å).

  • Result: This reduction in inter-atomic distance leads to a net density increase, resulting in 1–6% volumetric shrinkage .

Spiro Orthocarbonates (SOCs): The Expansion Mechanism

SOCs utilize a double ring-opening mechanism .[1][2][3]

  • Causality: The bicyclic SOC monomer is compact. Upon cationic initiation, two rings must open to form the polymer backbone. For every single covalent bond formed in the chain, two bonds in the ring are cleaved.[1]

  • Result: The resulting poly(ether carbonate) chain is significantly less dense and more flexible than the crystalline or tightly packed monomer. This density reduction leads to volumetric expansion (+1% to +4%) .

Mechanistic Visualization

The following diagram contrasts the single ring-opening of epoxies with the double ring-opening of SOCs.

G cluster_0 Epoxy Polymerization (Shrinkage) cluster_1 SOC Polymerization (Expansion) E_Mono Epoxide Monomer (Compact Ring) E_Trans Transition State (Single Ring Open) E_Mono->E_Trans Initiation E_Poly Polyether Network (Dense Packing) E_Trans->E_Poly Covalent Bond Formation (Vol ↓) S_Mono SOC Monomer (Bicyclic/Compact) S_Cat Cationic Attack S_Mono->S_Cat S_Open1 Ring 1 Opens (Carbenium Ion) S_Cat->S_Open1 S_Open2 Ring 2 Opens (Linear Chain) S_Open1->S_Open2 Expansion Phase S_Poly Poly(ether carbonate) (High Free Volume) S_Open2->S_Poly Vol ↑

Figure 1: Comparative reaction pathways. Note the multi-step opening in SOCs that generates free volume, contrasting with the densification of epoxies.

Comparative Performance Analysis

The following data aggregates findings from key studies (Bailey, Endo, et al.) comparing standard Bisphenol A Diglycidyl Ether (DGEBA) epoxies against SOC-modified systems.

Volumetric Change Data
Material SystemMonomer TypeVolumetric Change (

)
Mechanism
Pure Epoxy DGEBA (Bis-GMA)-3.0% to -6.0% (Shrinkage) Density increase via crosslinking
Pure SOC Tetraoxaspiro[5.5]undecane+3.5% to +3.9% (Expansion) Density decrease via double ring-opening
Blend (90/10) Epoxy / SOC (10 wt%)~ -0.5% to +0.3% (Near Zero) Compensation effect
Blend (80/20) Epoxy / SOC (20 wt%)+1.4% (Net Expansion) Over-compensation
Mechanical Property Trade-offs

While SOCs solve the shrinkage problem, they introduce mechanical compromises.[2] The flexible carbonate linkages reduce the Glass Transition Temperature (


) and modulus.[4]
PropertyPure Epoxy (Cured)Epoxy + 20% SOCImplication
Shrinkage Stress High (> 5 MPa)Low (< 1 MPa)SOC prevents delamination/cracking.
Glass Transition (

)
~150°C - 170°C~100°C - 140°CSOC acts as an internal plasticizer.
Modulus 2.5 - 3.0 GPa1.8 - 2.2 GPaStiffness is sacrificed for dimensional stability.
Adhesion Moderate (stress-limited)HighReduced interfacial stress improves bond strength.

Experimental Protocols: Measuring Shrinkage

To validate these properties in your own lab, use the Gas Pycnometry Method . It is superior to linear methods for bulk volumetric analysis as it accounts for anisotropic changes and is non-destructive.

Protocol: Gas Displacement Pycnometry (Dry Method)

Objective: Determine total volumetric shrinkage by measuring density changes between liquid monomer and solid polymer.

Equipment:

  • Helium Pycnometer (e.g., Micromeritics AccuPyc).

  • Analytical Balance (0.1 mg precision).

  • Light Curing Unit (if photopolymerizable) or Oven.

Step-by-Step Workflow:

  • Monomer Density (

    
    ): 
    
    • Weigh a specific volume of the uncured resin/monomer blend (

      
      ).
      
    • Place in the pycnometer cell.[5]

    • Purge with Helium to remove air/moisture (10 cycles).

    • Measure volume (

      
      ) via gas displacement.[5]
      
    • Calculate:

      
      .
      
  • Polymerization:

    • Prepare specimens (e.g., 2mm thick disks) in a Teflon mold.

    • Cure according to specific initiation protocol (e.g., UV 365nm for 180s or Thermal 120°C for 2h).

    • Critical Step: Allow post-cure cooling/relaxation for 24 hours to ensure thermal equilibrium.

  • Polymer Density (

    
    ): 
    
    • Weigh the cured polymer sample (

      
      ).
      
    • Place in the pycnometer cell and measure volume (

      
      ).
      
    • Calculate:

      
      .
      
  • Calculation:

    
    
    
    • Note: A negative result indicates expansion.

Workflow Diagram

Protocol cluster_liq Liquid Phase Analysis cluster_sol Solid Phase Analysis Start Start: Resin Formulation Step1 Weigh Monomer (W_m) Start->Step1 Step2 Helium Pycnometry (V_m) Step1->Step2 Calc1 Calc Density ρ_mono Step2->Calc1 Step3 Cure & Post-Cure (24h) Calc1->Step3 Step4 Weigh Polymer (W_p) Step3->Step4 Step5 Helium Pycnometry (V_p) Step4->Step5 Calc2 Calc Density ρ_poly Step5->Calc2 Final Calculate % Shrinkage (ρ_p - ρ_m) / ρ_p Calc2->Final

Figure 2: Workflow for density-based shrinkage measurement using Gas Pycnometry.

Applications & Formulation Strategy

Dental Composites[1][3][4][5][6][7][8]
  • Challenge: Polymerization shrinkage causes marginal gaps between the filling and the tooth, leading to secondary caries.

  • Solution: Incorporating 10–20% SOC into Bis-GMA resins.[6]

  • Outcome: Reduces shrinkage stress by ~50% without critically compromising hardness, provided the filler load is maintained.

Optical Adhesives & 3D Printing (SLA)
  • Challenge: Shrinkage in UV-curing causes warping in 3D printed parts and misalignment in optical lens bonding.

  • Solution: Use of "Expanding Monomers" (SOCs) as additives.[2][6][7]

  • Outcome: Achieves dimensional fidelity <0.01% deviation. The slight reduction in

    
     is often acceptable for non-structural optical components.
    
Formulation Tip: Cationic Initiation

SOCs generally require cationic initiation (e.g., iodonium or sulfonium salts) to undergo the double ring-opening. They do not polymerize well with standard amine hardeners used for epoxies.

  • Recommendation: Use a dual-cure system or a cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate) when blending SOCs with epoxies.

References

  • Bailey, W. J., et al. (1975).[8] Synthesis of monomers expanding on polymerization.[3][9][6][7][8][10][11] Journal of Polymer Science.[9][8][11] 8[1][5][9][6][7][12][13][14][15]

  • Endo, T., & Bailey, W. J. (1975).[8] Radical ring-opening polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro-[5,5] undecane.[8] Journal of Polymer Science: Polymer Letters Edition.[8] 8[1][5][9][6][7][12][13][14][15]

  • Stansbury, J. W. (1992). Synthesis and polymerization of new expanding dental monomers.[3][9][16] Journal of Dental Research. 16[1][7][12]

  • Lin, G. H., et al. (2021).[14] Spiroorthocarbonate as shrinkage resistance for UV-curing 3D printing.[14] Express Polymer Letters. 14[1][9][7][12][13]

  • Ortiz, R. A., et al. (2010). Novel diol Spiro orthocarbonates derived from glycerol as anti-shrinkage additives for the cationic photopolymerization of epoxy monomers. Polymer International. 7[1][5][9][6][7][12][13][14][15]

  • Weinmann, W., et al. (2013). Expanding Monomers as Anti-Shrinkage Additives.[4][6][10][14] Materials.[2][4][5][9][16][6][8][10][14][17] 6[2][7]

  • Lau, A., et al. (2023). Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Polymer Chemistry.[9][16][6][8][10][11] [2][6][7][12][13]

Sources

A Comparative Guide to the Thermal Stability of Neopentyl Glycol Cyclic Orthocarbonates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thermal stability of chemical entities is a critical parameter influencing storage, processing, and application viability. This guide provides an in-depth analysis of the thermal stability of neopentyl glycol (NPG) cyclic orthocarbonates, comparing them with relevant alternative compounds. The insights and experimental protocols detailed herein are designed to offer a robust framework for assessing the thermal characteristics of these and similar molecular structures.

Introduction: The Significance of the Neopentyl Moiety in Thermal Stability

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a unique diol renowned for imparting exceptional thermal and chemical stability to the polymers and esters derived from it.[1][2] This stability is primarily attributed to its chemical structure, specifically the presence of two methyl groups on the alpha-carbon atom, which sterically shields the ester linkages and eliminates the possibility of β-hydride elimination, a common degradation pathway for many esters.[2] When incorporated into a cyclic orthocarbonate structure, the neopentyl moiety is expected to confer enhanced thermal resilience compared to less substituted cyclic carbonates.

This guide will explore the thermal decomposition behavior of neopentyl glycol cyclic orthocarbonates through a comparative lens, leveraging data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will also present standardized protocols for these analytical techniques, ensuring the reproducibility and validity of the presented data.

Comparative Thermal Stability Analysis

To provide a comprehensive understanding of the thermal stability of neopentyl glycol cyclic orthocarbonates, we will compare their expected thermal behavior with that of neopentyl glycol itself and other relevant cyclic carbonates, such as ethylene carbonate and propylene carbonate.

Thermal Decomposition Profile of Neopentyl Glycol

Thermogravimetric analysis of neopentyl glycol reveals that its thermal degradation begins at approximately 135°C, with the process concluding around 195°C.[3] The maximum decomposition temperature (Tmax) for NPG is observed at about 160°C.[3][4] This provides a foundational understanding of the thermal limits of the parent diol.

Anticipated Thermal Behavior of Neopentyl Glycol Cyclic Orthocarbonates

While direct, publicly available TGA data for a simple neopentyl glycol cyclic orthocarbonate is limited, we can infer its thermal stability based on related structures. The thermal decomposition of 2,2-dimethyl-1,3-propanediol dinitrate, a neopentyl glycol derivative, yields 2,2-dimethyloxirane, suggesting a decomposition pathway involving the formation of a stable three-membered ring.[5] For cyclic carbonates, a common thermal decomposition pathway is the elimination of carbon dioxide to yield aldehydes, ketones, or oxiranes. Given the inherent stability of the neopentyl group, it is anticipated that a neopentyl glycol cyclic orthocarbonate would exhibit a higher onset of decomposition compared to NPG and other less substituted cyclic carbonates.

Comparison with Alternative Cyclic Carbonates

Linear carbonate solvents are known to degrade at lower temperatures than their cyclic counterparts, such as ethylene carbonate (EC) and propylene carbonate (PC).[6] Computational studies on the unimolecular decomposition of pentacyclic carbonates indicate that the primary decomposition route is the elimination of CO2. This suggests that the cyclic structure itself contributes to thermal stability.

Table 1: Comparative Thermal Decomposition Data

CompoundOnset Decomposition Temp. (°C)Maximum Decomposition Temp. (°C)Decomposition Products (Predicted/Observed)
Neopentyl Glycol (NPG)~135[3]~160[3][4]Various low molecular weight compounds
Neopentyl Glycol Cyclic Orthocarbonate (Predicted)> 200> 250CO2, 2,2-dimethyloxirane, pivaldehyde
Ethylene Carbonate (EC)> 200> 250CO2, acetaldehyde
Propylene Carbonate (PC)> 200> 250CO2, propionaldehyde, acetone
Polycarbonate (from NPG)-> 300Enhanced thermal stability

Experimental Protocols for Thermal Stability Analysis

To ensure the scientific integrity and reproducibility of thermal stability data, it is imperative to follow standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on established standards.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis A Weigh 5-10 mg of sample B Place in alumina crucible A->B C Calibrate with reference materials D Set inert atmosphere (N2) at 50 mL/min C->D E Set temperature program (e.g., 25°C to 600°C at 10°C/min) D->E F Run TGA experiment G Record mass loss vs. temperature F->G H Determine onset decomposition temperature (Tonset) G->H I Determine temperature of maximum mass loss rate (Tmax) from DTG curve H->I

Caption: TGA experimental workflow from sample preparation to data analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared alumina crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

    • Program the instrument with the desired temperature profile. A typical method is a linear ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This protocol is based on the principles outlined in ASTM D3418.[7]

Experimental Workflow for DSC

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis J Weigh 2-5 mg of sample K Hermetically seal in an aluminum pan J->K L Place sample and reference pans in DSC cell M Set inert atmosphere (N2) at 50 mL/min L->M N Set temperature program (e.g., heat-cool-heat cycle) M->N O Run DSC experiment P Record heat flow vs. temperature O->P Q Identify endothermic and exothermic events P->Q R Determine melting point, glass transition, and decomposition temperatures Q->R

Caption: DSC experimental workflow from sample preparation to data analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization of the sample or its decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Program the instrument for a heat-cool-heat cycle to remove the thermal history of the sample. A typical program would be:

      • Heat from ambient to a temperature above the expected melting point at 10°C/min.

      • Cool to a sub-ambient temperature at 10°C/min.

      • Heat again to the final temperature at 10°C/min.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and any exothermic decomposition events.

    • The onset of an exothermic peak can indicate the beginning of thermal decomposition.

Causality Behind Experimental Choices

  • Inert Atmosphere (Nitrogen): The use of an inert atmosphere in both TGA and DSC is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative degradation.

  • Heating Rate (10°C/min): A heating rate of 10°C/min is a commonly used standard that provides a good balance between resolution and experimental time.

  • Hermetically Sealed Pans (DSC): Sealing the DSC pans prevents the loss of volatile decomposition products, which could otherwise lead to inaccurate measurements of the heat of decomposition.

  • Heat-Cool-Heat Cycle (DSC): This cycle is essential for amorphous or semi-crystalline materials to erase their thermal history and obtain a more reproducible measurement of thermal transitions.

Conclusion

The unique structural features of neopentyl glycol, particularly the absence of β-hydrogens, contribute significantly to the thermal stability of its derivatives.[2] Neopentyl glycol cyclic orthocarbonates are therefore expected to exhibit superior thermal stability compared to their linear counterparts and less sterically hindered cyclic carbonates. This makes them promising candidates for applications requiring high-temperature resistance. The provided experimental protocols, based on internationally recognized standards, offer a reliable framework for the accurate and reproducible assessment of the thermal properties of these and other organic materials. By understanding the thermal decomposition mechanisms and employing rigorous analytical techniques, researchers can make informed decisions in the development of new materials and drug formulations with enhanced stability profiles.

References

  • ASTM D3418-12(2021), Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,

  • Trivedi, M. K., & Tallapragada, R. M. (2017). Characterization of Physical and Thermal Properties of Biofield Treated Neopentyl Glycol. American Journal of Chemical Engineering, 5(1), 1-7.
  • Laruelle, S., et al. (2018). Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Journal of Power Sources, 396, 296-306.
  • BDMAEE. (2023).
  • Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1996). Thermal Decomposition of Nitrate Esters. Journal of Organic Chemistry, 61(13), 4446-4450.
  • MDPI. (2021).
  • MDPI. (2019). Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs.
  • ResearchGate. (n.d.).
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  • International Polymer Solutions. (n.d.).
  • ResearchGate. (n.d.). (a) DSC thermograms for eight selected compositions and (b) phase...
  • MDPI. (2022).
  • Shandong Look Chemical. (n.d.).
  • Wang, H., et al. (2019). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Physical Chemistry Chemical Physics, 21(43), 24131-24141.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-propanediol 99%.
  • Trivedi, M. K., & Tallapragada, R. M. (2017). Characterization of Physical and Thermal Properties of Biofield Treated Neopentyl glycol. American Journal of Chemical Engineering, 5(1), 1-7.
  • Carl ROTH. (2024).
  • ResearchGate. (n.d.). In-situ synthesis and thermal properties of biobased Poly(neopentyl glycol 2,5-furandicarboxylate)/multi-walled carbon nanotubes composites.
  • ACS Publications. (2023). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A.
  • MDPI. (2021).
  • reposiTUm. (n.d.).
  • Wikipedia. (n.d.). Neopentyl glycol.
  • NIST. (n.d.). Neopentyl glycol.
  • PubChem. (n.d.). Neopentyl glycol.

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Safety Operating Guide

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not a mere regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, ensuring the protection of your personnel, your facility, and our shared environment.

Section 1: Hazard Identification & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, like many related acetal and dioxane compounds, must be treated as a hazardous substance. While specific data for this exact compound is limited, we can infer its primary hazards from analogous structures like 2-Ethyl-5,5-dimethyl-1,3-dioxane.

  • Flammability: The primary and most immediate hazard is flammability. Analogous compounds are classified as Category 3 flammable liquids, meaning they can be ignited by heat, sparks, or open flames.[1][2][3] All work and waste handling must be conducted away from ignition sources in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Health Hazards: While not classified as acutely toxic, direct contact should be avoided. Potential routes of exposure include inhalation, ingestion, and skin absorption.[2][6][7] Symptoms of overexposure may include headache, dizziness, and irritation to the eyes, skin, and respiratory tract.[2][3]

  • Environmental Hazards: This material should not be allowed to enter drains, sewage systems, or waterways, as its impact on aquatic life has not been fully determined.[1][2] Discharge into the environment must be avoided.[8]

Required Personal Protective Equipment (PPE): When handling 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety glasses or goggles are required.[3][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][4][7]

Section 2: Quantitative Data Summary

For clarity and quick reference, the key hazard data, based on close structural analogs, are summarized below.

PropertyValueCitation
GHS Classification Flammable Liquid, Category 3[1][2][3]
Signal Word Warning[1][2][3]
Hazard Statement H226: Flammable liquid and vapor[1][2][3]
Precautionary Statement P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][3][5]

Section 3: On-Site Waste Segregation and Accumulation

The foundation of a compliant disposal process begins at the point of generation. Proper segregation prevents dangerous chemical reactions and ensures the waste can be handled safely by disposal professionals.

Step 1: Select a Suitable Waste Container The container is your primary line of defense. It must be:

  • Chemically Compatible: Use a high-density polyethylene (HDPE) or glass container. Avoid using metal containers for acids.[10] The original product container is often a suitable choice if it is in good condition.[10]

  • In Good Condition: The container must be free of cracks or damage and have a secure, leak-proof cap.[11][12]

  • Appropriately Sized: Choose a container that will accommodate the expected volume of waste without being overfilled.

Step 2: Label the Waste Container Immediately As soon as the first drop of waste enters the container, it must be labeled.[12][13] The label must include:

  • The words "Hazardous Waste" .[10][12]

  • The full, unambiguous chemical name: "2,2-Diethoxy-5,5-dimethyl-1,3-dioxane" . Do not use abbreviations or chemical formulas.[12]

  • A clear indication of the associated hazards (e.g., "Flammable").[10]

  • If the waste is a mixture, all components must be listed, including non-hazardous ones like water, with percentages or volumes.[10]

Step 3: Store in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • The SAA can be a designated area within a chemical fume hood or a secondary containment bin on a workbench.[10]

  • Store waste containers segregated by hazard class. Specifically, keep this flammable liquid away from oxidizing agents.[10]

  • The container must remain closed except when adding waste.[12]

Section 4: Disposal Workflow for 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Disposal of this chemical is straightforward but requires adherence to a strict protocol. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][14]

G start Step 1: Generate Waste (Pure or Contaminated 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane) container Step 2: Transfer to a Chemically Compatible Hazardous Waste Container start->container label Step 3: Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Class (Flammable) container->label store Step 4: Store in Designated Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment label->store pickup Step 5: Arrange Disposal with a Licensed Hazardous Waste Management Service store->pickup document Step 6: Provide Safety Data Sheet (SDS) and Waste Information to Vendor pickup->document

Sources

Personal protective equipment for handling 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane (often used as a masked neopentyl glycol or protecting group reagent) presents a dual-threat profile common to acetals: flammability and acid-catalyzed instability . While standard Safety Data Sheets (SDS) classify it primarily as an irritant and flammable liquid, the operational reality requires stricter controls regarding glove permeation and waste segregation.

This guide moves beyond compliance to ensure data integrity and researcher safety.

Key Physical Properties (Reference)
PropertyValueOperational Implication
Physical State LiquidSplash risk requires specific eye protection.
Flash Point ~53°C (Closed Cup)*Flammable. Grounding is mandatory during transfer.
Reactivity Acid-SensitiveHydrolysis Risk. Decomposes to ethanol and neopentyl glycol in acidic media.
Solubility Organic SolventsLipophilic nature facilitates skin permeation.

*Note: Flash points for acetals vary by purity; treat as Flammable Liquid (Category 3).

Risk Assessment & Hazard Identification

The "Silent" Hazard: Permeation

Unlike simple alcohols, dioxane derivatives and acetals possess ether linkages that can permeate standard nitrile gloves more rapidly than expected. Relying solely on thin disposable nitrile gloves for prolonged contact is a critical safety gap.

The Chemical Hazard: Hydrolysis

Mechanism:


Risk:  Inadvertently mixing this chemical with acidic aqueous waste streams can trigger exothermic hydrolysis, pressurizing waste containers and creating a rupture hazard.

Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required to mitigate the risks identified above.

A. Hand Protection (Critical)

Standard Protocol (Splash Protection Only):

  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Usage: Single-use.

  • Constraint: Change immediately upon splash. Dioxane-type structures can degrade nitrile or permeate within minutes.

High-Risk Protocol (Spill Cleanup / Immersion):

  • Material: Laminate (e.g., Silver Shield / 4H) or Butyl Rubber.

  • Reasoning: These multi-layer barriers provide >480 minutes of breakthrough time against ethers and acetals.

B. Eye & Face Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

  • Contraindication: Do not rely on standard safety glasses. The liquid nature and volatility mean vapors can bypass side shields, and splashes can wick around frames.

C. Respiratory & Body Protection[1][2][3][4][5][6][7]
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Body: Flame-resistant (FR) lab coat (Nomex or treated cotton) to mitigate flammability risk. Synthetic blends (polyester) should be avoided as they melt onto skin during a fire.

Operational Workflow: Safe Handling Protocol

The following workflow ensures safety from storage to disposal.

G cluster_spill Emergency Contingency Start Storage (Cool, Dry, Inert) PPE PPE Verification (FR Coat, Goggles, Nitrile) Start->PPE Hood Fume Hood Prep (Sash <18 inches) PPE->Hood Transfer Transfer/Handling (Grounding Required) Hood->Transfer Check Airflow Reaction Experimental Use Transfer->Reaction Waste Disposal (Segregate from Acid) Reaction->Waste Quench First Spill Spill Detected Cleanup Use Laminate Gloves & Absorbent Pads Spill->Cleanup

Figure 1: Operational workflow for handling 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, emphasizing the critical path from storage to segregated disposal.

Step-by-Step Handling Procedure
  • Pre-Operational Check:

    • Verify fume hood face velocity is 80–100 fpm.

    • Inspect 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane container for peroxide formation (white crystals around the cap) if stored for >12 months, as acetals can autoxidize.

  • Transfer Techniques:

    • Static Control: Due to flammability, ground metal containers during transfer. If using glass, use a plastic syringe or glass pipette.

    • Avoid Aerosols: Discharge liquid slowly down the side of the receiving vessel to minimize vapor generation.

  • Spill Management:

    • Minor Spill (<10 mL): Absorb with vermiculite or polypropylene pads. Wipe area with soap and water.[1][2]

    • Major Spill (>100 mL): Evacuate area. Do not attempt cleanup with standard nitrile gloves; donning laminate gloves is mandatory.

Disposal & Deactivation Strategy

Crucial Rule: Never dispose of this acetal in the "Acidic Waste" container.

Disposal Protocol
  • Segregation: Designate a waste container specifically for "Non-Halogenated Organic Solvents."

  • pH Check: Ensure the waste stream is Neutral (pH 6–8) or slightly Basic.

  • Labeling: Clearly mark the tag with "Flammable" and "Irritant."

Why this matters: If 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane enters an acidic waste jug, it will hydrolyze. This reaction releases ethanol and neopentyl glycol. In a closed waste container, the heat generated (exotherm) combined with the volatility of the released ethanol can cause the container to over-pressurize and burst.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dioxolane (Structural Analog).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]

  • PubChem. Compound Summary: 2,2-Dimethyl-1,3-dioxolane (Analog). Retrieved from [Link]

Sources

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